VH032 analogue-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H30N4O5S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C23H30N4O5S/c1-14-20(33-13-26-14)16-7-5-15(6-8-16)10-24-21(30)18-9-17(28)12-27(18)19(29)11-25-22(31)32-23(2,3)4/h5-8,13,17-18,28H,9-12H2,1-4H3,(H,24,30)(H,25,31)/t17-,18+/m1/s1 |
InChI Key |
MLXIIIXJJLAGSR-MSOLQXFVSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)CNC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of VH032 Analogue-1 in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of VH032 analogue-1 within the framework of Proteolysis Targeting Chimeras (PROTACs). It provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for characterization, and quantitative data for assessing the efficacy of PROTACs derived from this critical E3 ligase-recruiting moiety.
Introduction to this compound and its Role in PROTACs
VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS).[1][2] this compound is a derivative of VH032, designed as a key intermediate for the synthesis of PROTACs.[3][4] In the context of PROTACs, a molecule of this compound is chemically linked to a ligand that binds to a specific protein of interest (POI). This bifunctional nature of the resulting PROTAC allows it to act as a molecular bridge, bringing the POI into close proximity with the VHL E3 ligase complex.[5]
The primary function of the this compound component within a PROTAC is to recruit the VHL E3 ligase. This recruitment is the initiating step in a cascade of events that leads to the targeted degradation of the POI. The modular nature of PROTACs, enabled by intermediates like this compound, allows for the targeting of a wide range of proteins for degradation, including those previously considered "undruggable."
The Signaling Pathway of VH032-Based PROTACs
The mechanism of action of a PROTAC synthesized from this compound follows a catalytic cycle that ultimately results in the degradation of the target protein. This process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.
References
The Function of VH032 Analogues: A Technical Guide for Drug Development Professionals
An In-depth Examination of VHL Ligands in Targeted Protein Degradation
VH032 and its analogues represent a critical class of molecules in the rapidly advancing field of targeted protein degradation. While the specific designation "VH032 analogue-1" is not a universally recognized identifier in peer-reviewed literature, it belongs to a well-characterized family of compounds that function as potent ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a comprehensive technical overview of the function, mechanism of action, and experimental considerations for researchers, scientists, and drug development professionals working with VH032 and its derivatives.
Core Function: Recruitment of the VHL E3 Ligase
The primary function of VH032 and its analogues is to bind to the VHL protein, a key component of the Cullin-RING E3 ubiquitin ligase complex.[1][2][3] This binding event is fundamental to their application in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of a ligand that binds to an E3 ligase (like VH032), a linker, and a ligand that targets a specific protein of interest for degradation.[4] By recruiting the VHL E3 ligase complex, VH032 analogues enable the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[4]
Mechanism of Action in PROTACs
The mechanism of action for a PROTAC incorporating a VH032 analogue involves the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule, and the target protein. This proximity, induced by the PROTAC, facilitates the polyubiquitination of the target protein, a signal for its destruction by the 26S proteasome. This process of hijacking the cell's natural protein disposal system allows for the selective removal of disease-causing proteins.
Signaling Pathway and Experimental Workflow
The signaling pathway initiated by a VH032-based PROTAC culminates in the degradation of the target protein. A simplified representation of this pathway and a typical experimental workflow for characterizing such a PROTAC are illustrated below.
Caption: Mechanism of action for a VH032-based PROTAC.
Caption: A typical experimental workflow for characterizing a VH032-based PROTAC.
Quantitative Data Summary
While specific data for "this compound" is not available, the following table summarizes key quantitative parameters for the parent compound VH032 and related analogues to provide a comparative baseline.
| Compound/Analogue | Parameter | Value | Assay Method | Reference |
| VH032 | Kd for VHL | 185 nM | Not Specified | |
| VH032 | IC50 | 352.2 nM | TR-FRET | |
| VH298 (Analogue) | IC50 | 288.2 nM | TR-FRET | |
| VH032 phenol (Analogue) | IC50 | 212.5 nM | TR-FRET | |
| VH101 (Analogue) | Kd for VHL | 44 nM | Not Specified | |
| Inhibitor 39 (Analogue) | IC50 | 196 nM | FP Assay |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of VH032 analogues and their corresponding PROTACs. Below are outlines of common experimental protocols.
VHL Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to quantify the binding affinity of a VH032 analogue to the VHL complex.
-
Objective: To determine the IC50 or Kd of the VH032 analogue for the VHL protein complex.
-
Principle: The assay measures the FRET signal between a terbium-labeled anti-GST antibody bound to a GST-tagged VCB (VHL-ElonginC-ElonginB) complex and a fluorescently labeled tracer that binds to VHL. A VH032 analogue will compete with the tracer for binding to VHL, leading to a decrease in the FRET signal.
-
Materials:
-
GST-tagged VCB protein complex
-
Terbium-labeled anti-GST antibody
-
Fluorescently labeled VHL ligand (tracer), e.g., BODIPY FL VH032
-
VH032 analogue (test compound)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT)
-
Microplate reader capable of TR-FRET measurements
-
-
Procedure:
-
Prepare serial dilutions of the VH032 analogue.
-
In a microplate, add the GST-VCB protein complex, the terbium-labeled anti-GST antibody, and the fluorescent tracer.
-
Add the diluted VH032 analogue or DMSO control to the wells.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the signal ratio against the concentration of the VH032 analogue and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for Target Protein Degradation
This is a fundamental technique to confirm the degradation of the target protein in cells treated with a VH032-based PROTAC.
-
Objective: To quantify the reduction in the level of a target protein following treatment with a PROTAC.
-
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins by size, which are then transferred to a membrane and probed with antibodies specific to the target protein and a loading control.
-
Materials:
-
Cells expressing the target protein
-
VH032-based PROTAC
-
Cell lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Protein transfer system and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific for the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the VH032-based PROTAC or DMSO control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the resulting bands and perform densitometry analysis to quantify the relative protein levels.
-
Conclusion
VH032 and its analogues are indispensable tools in the development of PROTACs for targeted protein degradation. Their function as high-affinity ligands for the VHL E3 ligase enables the hijacking of the ubiquitin-proteasome system to eliminate proteins of interest. A thorough understanding of their mechanism of action, combined with robust experimental characterization, is essential for the successful design and implementation of novel therapeutics based on this technology. While the specific molecule "this compound" lacks a clear definition in the public domain, the principles and protocols outlined in this guide for the broader class of VH032 analogues provide a solid foundation for researchers in this exciting field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
VH032 Analogue-1: A Technical Guide for its Application as a von Hippel-Lindau E3 Ligase Ligand in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to VH032 and the von Hippel-Lindau E3 Ligase
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[3][4] This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[5] Small molecule ligands that bind to VHL can be incorporated into PROTACs to hijack this natural degradation pathway and direct it towards specific proteins of interest (POIs) for therapeutic intervention.
VH032 is a potent and well-characterized synthetic ligand that binds to VHL, effectively mimicking the binding of HIF-1α. Its derivatives are widely used in the development of VHL-based PROTACs. VH032 analogue-1 serves as a key intermediate in the synthesis of these PROTACs, containing a protecting group that is removed under acidic conditions to reveal the active VHL-binding moiety.
Quantitative Data for VHL Ligand Engagement
The following table summarizes key quantitative data for the active VHL ligand, VH032. This data is essential for understanding the binding affinity and efficacy of PROTACs incorporating this ligand.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | 185 nM | Not Specified | |
| IC50 vs. HIF-1α peptide | 77.8 nM | Fluorescence Polarization | |
| Ki vs. HIF-1α peptide | 33.4 nM | Fluorescence Polarization |
Signaling Pathways and Mechanisms of Action
VHL-Mediated Degradation of HIF-1α
Under normal oxygen levels (normoxia), HIF-1α is hydroxylated on proline residues. This modification allows for its recognition by the VHL E3 ligase complex, leading to its ubiquitination and degradation by the proteasome. This prevents the transcription of hypoxia-responsive genes.
PROTAC-Mediated Protein Degradation
A PROTAC molecule is a heterobifunctional molecule that consists of a ligand for the target protein (POI), a ligand for an E3 ligase (in this case, a VH032 derivative), and a linker. The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound and its derivatives. The following sections outline key methodologies.
Synthesis and Deprotection of this compound
This compound is a key intermediate for the synthesis of PROTACs based on VHL ligands. The synthesis generally involves multi-step organic chemistry procedures. A critical step for its use in PROTAC synthesis is the removal of the protecting group.
Protocol: Acidic Deprotection of this compound
-
Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).
-
Add a solution of a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the deprotected VH032 ligand with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the product using column chromatography to obtain the active VHL ligand.
Note: The specific conditions, such as reaction time and temperature, may need to be optimized based on the specific protecting group used in the analogue.
In Vitro Binding Assays
Fluorescence Polarization (FP) Assay
This assay measures the binding affinity of the VHL ligand to the VHL protein complex.
Materials:
-
Purified VHL protein complex (e.g., VCB complex)
-
Fluorescently labeled tracer (e.g., FAM-labeled HIF-1α peptide)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Test compounds (VH032 or its derivatives)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of the VHL protein complex to each well of the 384-well plate.
-
Add the serially diluted test compounds to the wells.
-
Add a fixed concentration of the fluorescently labeled tracer to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the IC50 values from the resulting dose-response curves.
Cellular Protein Degradation Assays
Western Blotting
This is a standard method to quantify the reduction in the level of the target protein upon treatment with a PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC molecule
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system and membranes
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
HiBiT Assay
The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in real-time in living cells.
Materials:
-
CRISPR/Cas9-edited cell line with the HiBiT tag knocked into the endogenous locus of the target protein
-
Nano-Glo® HiBiT Lytic or Live-Cell Detection Reagent
-
PROTAC molecule
-
White, opaque multi-well plates
-
Luminometer
Protocol (Lytic Endpoint Assay):
-
Seed the HiBiT-tagged cells in a white, opaque multi-well plate.
-
Treat the cells with a serial dilution of the PROTAC for the desired time.
-
Equilibrate the plate to room temperature.
-
Add the Nano-Glo® HiBiT Lytic Detection Reagent to each well.
-
Mix and incubate according to the manufacturer's instructions to lyse the cells and generate the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from the dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to VH032 Analogue-1 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and VH032
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable"[]. This approach utilizes the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs)[]. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation[2].
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most successfully exploited E3 ligases in PROTAC design[]. Small molecule ligands that bind to VHL are crucial components of these PROTACs. VH032 is a potent and well-characterized VHL ligand that mimics the binding of the Hypoxia-Inducible Factor 1α (HIF-1α), the natural substrate of VHL[3]. VH032 and its analogues serve as the E3 ligase-recruiting moiety in many PROTACs.
This guide focuses on VH032 analogue-1 , a representative Boc-protected amine derivative of VH032, which serves as a key intermediate in the synthesis of VHL-recruiting PROTACs. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, site-specific conjugation to a linker and, subsequently, a ligand for a protein of interest.
Core Principles and Mechanism of Action
The fundamental principle behind using a VH032 analogue in a PROTAC is to hijack the VHL E3 ligase to induce the degradation of a specific target protein. The mechanism can be broken down into the following key steps:
-
Ternary Complex Formation : The PROTAC, containing the VH032 analogue moiety, simultaneously binds to the VHL E3 ligase and the target protein, forming a ternary complex (POI-PROTAC-VHL).
-
Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Recognition and Degradation : The polyubiquitinated target protein is recognized by the 26S proteasome, a large protein complex that functions as the cell's "recycling center".
-
Protein Degradation and PROTAC Recycling : The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can participate in further rounds of degradation, acting catalytically.
Signaling Pathway Diagram
Caption: Mechanism of action for a this compound-based PROTAC.
Quantitative Data and Characterization
The efficacy of a PROTAC is determined by several key quantitative parameters. While specific data for "this compound" is not available in the public domain due to its nature as a synthesis intermediate, the following tables illustrate the types of data generated for the parent molecule, VH032, and for PROTACs derived from it.
Table 1: Binding Affinity of VHL Ligands
This table presents the binding affinities of VH032 and a related analogue to the VHL protein. Binding affinity is a crucial parameter as it determines how well the PROTAC can recruit the E3 ligase. These values are typically determined by biophysical assays such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or competitive binding assays.
| Compound | Binding Affinity (Kd) to VHL | Assay Method |
| VH032 | 185 nM | Not Specified |
| VH032 | 77.8 nM (IC50), 33.4 nM (Ki) | TR-FRET |
| VH298 | 44.0 nM (IC50), 18.9 nM (Ki) | TR-FRET |
Table 2: Degradation Potency and Efficacy of a Representative VH032-based PROTAC
This table provides a template for the type of data generated when characterizing a novel PROTAC synthesized from a VH032 analogue. The half-maximal degradation concentration (DC50) represents the potency of the PROTAC, while the maximum degradation (Dmax) indicates its efficacy. These values are typically determined by Western Blot or mass spectrometry-based proteomics.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| Example PROTAC | Example Target | Example Cell Line | e.g., 50 nM | e.g., >90% |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful characterization of PROTACs. Below are methodologies for key experiments.
PROTAC Synthesis using this compound
This compound, a Boc-protected amine derivative, is a versatile intermediate for PROTAC synthesis. The general workflow involves deprotection of the amine followed by coupling with a linker that is attached to the target protein ligand.
Materials:
-
This compound (Boc-protected amine derivative)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane for Boc deprotection
-
Linker with a reactive group (e.g., carboxylic acid)
-
Target protein ligand with a suitable attachment point
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvents (e.g., DMF, DCM)
Protocol:
-
Boc Deprotection: Dissolve this compound in an appropriate solvent (e.g., DCM). Add an excess of TFA or a solution of HCl in dioxane. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Solvent Removal: Remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step.
-
Amide Coupling: In a separate flask, dissolve the linker-attached target protein ligand in an anhydrous solvent like DMF. Add the coupling reagents (e.g., HATU and HOBt) and DIPEA.
-
Addition of Deprotected VH032 Analogue: Add the deprotected VH032 analogue to the reaction mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the crude product using preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Western Blot for Protein Degradation
Western blotting is a standard technique to quantify the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and DMSO as a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and heat the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the DMSO control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to demonstrate the formation of the ternary complex (POI-PROTAC-VHL).
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody against VHL or the target protein
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer (e.g., Laemmli buffer)
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and MG132 (to prevent degradation of the complex) for a few hours.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either VHL or the target protein overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by adding Laemmli buffer and heating.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the presence of all three components of the ternary complex (the immunoprecipitated protein, the co-immunoprecipitated protein, and VHL).
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A typical experimental workflow for PROTAC synthesis and characterization.
Conclusion
This compound and similar derivatives are indispensable tools in the development of targeted protein degraders. Their modular nature allows for the rational design and synthesis of PROTACs against a wide array of protein targets. A thorough understanding of the underlying principles of PROTAC-mediated degradation, coupled with rigorous experimental characterization, is paramount for the successful development of novel therapeutics in this exciting and rapidly advancing field. This guide provides a foundational framework for researchers embarking on the design and evaluation of VH032-based PROTACs.
References
The Role of VH032 Analogue-1 in VHL Protein Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of VH032 analogue-1, a crucial ligand for the von Hippy-Lindau (VHL) E3 ubiquitin ligase. Its primary role as a foundational component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) is explored, detailing its mechanism of action in recruiting the VHL protein to target proteins for degradation. This document collates available quantitative data on the binding affinities of VH032 and its analogues, presents detailed experimental protocols for assessing VHL recruitment, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction: The VHL E3 Ligase and PROTAC-Mediated Protein Degradation
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[1] This complex plays a pivotal role in cellular homeostasis by targeting proteins for ubiquitination and subsequent degradation by the proteasome. A key endogenous substrate of the VHL complex is the alpha subunit of the hypoxia-inducible factor (HIF-1α), a central regulator of the cellular response to low oxygen levels.[2]
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery. They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This proximity-inducing mechanism leads to the ubiquitination and subsequent degradation of the POI. VH032 and its analogues have emerged as highly effective VHL ligands for the development of PROTACs.[1]
This compound: A Key Intermediate for VHL Recruitment
This compound is a derivative of the potent VHL ligand VH032.[3] It is specifically designed as a synthetic intermediate for the construction of PROTACs. The core structure of VH032 mimics the binding motif of HIF-1α to VHL, allowing it to competitively bind to the same recognition site. This compound retains this VHL-binding moiety and incorporates a functional group that facilitates its conjugation to a linker, which is then attached to a ligand for a target protein.
Mechanism of VHL Recruitment
The recruitment of the VHL protein by a PROTAC incorporating a this compound-derived moiety follows a precise molecular sequence:
-
Binding to VHL: The VH032-based head of the PROTAC binds to the β-domain of the VHL protein, the same pocket that recognizes hydroxylated HIF-1α.
-
Formation of a Ternary Complex: Simultaneously, the other end of the PROTAC binds to the target protein of interest. This brings the VHL E3 ligase complex into close proximity with the target protein, forming a transient ternary complex (VHL-PROTAC-POI).
-
Ubiquitination of the Target Protein: The formation of this ternary complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme, associated with the VHL complex, to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, freeing the PROTAC to engage another target protein molecule, thus acting catalytically.
The logical workflow for PROTAC-mediated protein degradation is illustrated in the following diagram:
Caption: Logical flow of PROTAC-mediated protein degradation.
Quantitative Analysis of VHL Binding
| Compound | Assay Type | Binding Affinity (Kd) | Binding Affinity (IC50) | Reference |
| VH032 | FP | 185 nM | ||
| VH101 | FP | 44 nM | ||
| VH032 | TR-FRET | 77.8 nM | ||
| VH298 | TR-FRET | 44.0 nM | ||
| VH032 amine | TR-FRET | 13.3 µM | ||
| Me-VH032 amine | TR-FRET | 7.9 µM | ||
| BOC-VH032 | TR-FRET | 4.9 µM | ||
| VH032 phenol | TR-FRET | 34.0 nM | ||
| VH032-PEG4-amine | TR-FRET | 5.9 nM | ||
| MZ1 (PROTAC) | TR-FRET | 14.7 nM |
Experimental Protocols for Assessing VHL Recruitment
The recruitment of VHL by a ligand such as this compound is a critical step in the development of a functional PROTAC. Several biophysical assays are employed to quantify this interaction.
Fluorescence Polarization (FP) Assay
Principle: This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand (tracer) by a test compound. When the small fluorescent tracer is bound to the larger VHL protein complex, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When a test compound displaces the tracer, the tracer tumbles more rapidly, leading to a decrease in the polarization signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the VHL-ElonginB-ElonginC (VBC) complex in assay buffer.
-
Prepare a stock solution of a fluorescently labeled VHL tracer (e.g., FAM-labeled HIF-1α peptide or a fluorescent derivative of VH032).
-
Prepare serial dilutions of the test compound (e.g., a PROTAC containing the this compound moiety).
-
-
Assay Procedure:
-
In a microplate, add the VBC complex and the fluorescent tracer to each well.
-
Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with a known potent VHL inhibitor (minimum polarization).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.
-
The experimental workflow for a typical FP assay is depicted below:
Caption: Workflow for a Fluorescence Polarization (FP) assay.
Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Assay
Principle: This assay measures the proximity between a donor fluorophore and an acceptor fluorophore. In the context of VHL recruitment, the VHL complex is typically tagged with a donor (e.g., a terbium-labeled antibody against a tag on VHL), and a fluorescently labeled VHL ligand serves as the acceptor. When the fluorescent ligand binds to VHL, the donor and acceptor are in close proximity, allowing for FRET to occur. A test compound that competes for binding will disrupt this proximity, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of a tagged VHL complex (e.g., GST-VBC).
-
Prepare a stock solution of a donor-labeled antibody that recognizes the tag (e.g., Tb-anti-GST).
-
Prepare a stock solution of a fluorescently labeled VHL ligand (e.g., BODIPY FL VH032).
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
In a microplate, add the tagged VHL complex and the donor-labeled antibody.
-
Add the fluorescently labeled VHL ligand.
-
Add the serially diluted test compound.
-
Incubate the plate for a specified time (e.g., 90 minutes) to allow for binding.
-
Measure the time-resolved fluorescence at the emission wavelengths of both the donor and the acceptor.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to determine the IC50 value.
-
The signaling pathway in a TR-FRET assay for VHL recruitment is illustrated below:
References
An In-depth Technical Guide to VH032 Analogue-1 and its Interaction with the VHL:HIF-α Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of VH032 analogue-1, a crucial chemical tool in the study of the von Hippel-Lindau (VHL) and Hypoxia-Inducible Factor (HIF) signaling pathway. VH032 and its analogues are pivotal ligands for the VHL E3 ubiquitin ligase, widely employed in the development of Proteolysis Targeting Chimeras (PROTACs)—a novel therapeutic modality designed to induce the degradation of specific target proteins. This document details the mechanism of action of this compound, its interaction with the VHL:HIF-α pathway, and provides established experimental protocols for its study.
This compound: Chemical Properties and Synthesis
This compound is a derivative of the VHL ligand VH032. It is specifically designed as a synthetic intermediate for the construction of PROTACs. The core structure of VH032 mimics the hydroxylated proline residue of HIF-α, enabling it to bind to the substrate recognition pocket of VHL. "Analogue-1" typically refers to a version of VH032 that has been modified with a reactive group, often protected, that allows for its conjugation to a linker and subsequently to a ligand for a target protein.[1]
A common synthetic strategy for VH032 and its analogues involves a multi-step process. Key steps often include the C-H arylation of 4-methylthiazole, followed by a series of coupling and deprotection steps to build the final molecule.[2][3]
Table 1: Chemical and Physical Properties of VH032
| Property | Value | Reference |
| Molecular Formula | C24H32N4O4S | [4] |
| Molecular Weight | 472.6 g/mol | [4] |
| CAS Number | 1448188-62-2 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
The VHL:HIF-α Pathway: A Master Regulator of Oxygen Homeostasis
The VHL:HIF-α pathway is a critical cellular oxygen-sensing mechanism. Under normoxic (normal oxygen) conditions, the α-subunit of the HIF-1 transcription factor (HIF-α) is hydroxylated on specific proline residues by prolyl hydroxylase domain enzymes (PHDs). This post-translational modification allows HIF-α to be recognized by the VHL E3 ubiquitin ligase complex. VHL, in complex with Elongin B, Elongin C, and Cullin 2, then polyubiquitinates HIF-α, targeting it for rapid degradation by the proteasome.
In hypoxic (low oxygen) conditions, the PHDs are inactive due to the lack of their co-substrate, oxygen. Consequently, HIF-α is not hydroxylated and is not recognized by VHL. This leads to the stabilization and accumulation of HIF-α in the nucleus, where it dimerizes with HIF-β (also known as ARNT). The HIF-1 heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF), Glucose Transporter 1 (GLUT1), and Carbonic Anhydrase 9 (CA9).
Figure 1: The VHL:HIF-α signaling pathway under normoxic and hypoxic conditions.
Interaction of this compound with the VHL:HIF-α Pathway
VH032 and its analogues function as competitive inhibitors of the VHL:HIF-α interaction. By binding to the same pocket on VHL that recognizes hydroxylated HIF-α, VH032 prevents the recruitment of HIF-α to the VHL E3 ligase complex. This leads to the stabilization and accumulation of HIF-α, even under normoxic conditions, thereby mimicking a hypoxic response and activating the transcription of HIF target genes.
Table 2: Quantitative Data for the Interaction of VH032 and Analogues with VHL
| Compound | Assay | Value | Reference |
| VH032 | Binding Affinity (Kd) | 185 nM | |
| VH032 | IC50 (Fluorescence Polarization) | 454 nM | |
| VH298 (analogue) | Binding Affinity (Kd) | 90 nM | |
| VH298 (analogue) | IC50 (Fluorescence Polarization) | 80 nM |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess VHL:HIF-α Interaction
This protocol is designed to assess the disruption of the VHL:HIF-α interaction by this compound. A similar protocol has been used to demonstrate the efficacy of the more potent analogue, VH298.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa or HEK293T) to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 4-6 hours). To induce HIF-α expression, cells can be treated with a hypoxia-mimicking agent like cobalt chloride (CoCl2) or desferrioxamine (DFO), or placed in a hypoxic chamber.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared lysate.
-
Incubate the pre-cleared lysate with an antibody against VHL or HIF-1α overnight at 4°C on a rotator.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP lysis buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against VHL and HIF-1α. A decrease in the co-immunoprecipitated protein in the this compound treated sample compared to the control indicates disruption of the interaction.
-
Figure 2: Experimental workflow for Co-Immunoprecipitation.
Western Blotting for HIF-α Stabilization
This protocol is used to detect the accumulation of HIF-α protein in cells treated with this compound.
-
Sample Preparation:
-
Culture and treat cells with this compound as described in the Co-IP protocol.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system. An increase in the HIF-α band intensity in this compound treated samples indicates protein stabilization. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
-
HIF-α Reporter Gene Assay
This assay measures the transcriptional activity of HIF-1 in response to this compound treatment.
-
Cell Transfection:
-
Seed cells in a multi-well plate.
-
Transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs. A control plasmid (e.g., expressing Renilla luciferase) should be co-transfected for normalization of transfection efficiency.
-
-
Cell Treatment:
-
After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle control.
-
-
Luciferase Assay:
-
After the desired treatment time (e.g., 16-24 hours), lyse the cells using the luciferase assay lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
A dose-dependent increase in the normalized luciferase activity in this compound treated cells indicates an increase in HIF-1 transcriptional activity.
-
Table 3: Effect of VHL Inhibitors on HIF Target Gene Expression (mRNA levels)
| Gene | Cell Line | Treatment | Fold Change (vs. Control) | Reference |
| CA9 | HeLa | VH032 | ~25 | |
| GLUT1 | HeLa | VH032 | ~5 | |
| CA9 | HFF | VH298 | ~150 | |
| GLUT1 | HFF | VH298 | ~20 |
Conclusion
This compound is an indispensable tool for researchers studying the VHL:HIF-α pathway and for the development of novel therapeutics based on targeted protein degradation. Its ability to potently and selectively inhibit the VHL:HIF-α interaction allows for the controlled stabilization of HIF-α, providing a powerful method to investigate the downstream consequences of HIF activation. The experimental protocols outlined in this guide provide a solid foundation for the characterization of this compound and other similar molecules, facilitating further advancements in this exciting field of research and drug discovery.
References
- 1. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
The Discovery and Synthesis of Novel VH032 Analogues: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel analogues of VH032, a pivotal ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs).
Introduction: The Role of VH032 in Targeted Protein Degradation
VH032 is a potent and selective small molecule that binds to the VHL E3 ligase, disrupting the interaction between VHL and Hypoxia-Inducible Factor-1α (HIF-1α)[1][2][3][4]. This activity forms the basis of its widespread use in the development of PROTACs, which are heterobifunctional molecules designed to recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome[5]. The modular nature of PROTACs has driven extensive research into the synthesis of VH032 analogues, primarily to optimize linker attachment points and improve physicochemical properties for enhanced efficacy and bioavailability.
The VHL-HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), the VHL protein is a key component of an E3 ubiquitin ligase complex that recognizes and binds to the hydroxylated alpha subunit of HIF-1α. This interaction leads to the polyubiquitination of HIF-1α, marking it for degradation by the proteasome and keeping its levels low. VH032 and its analogues function by mimicking the binding of HIF-1α to VHL, thereby stabilizing HIF-1α and activating the hypoxic response. In the context of PROTACs, the VH032 moiety serves as an "E3 ligase handle" to recruit the VHL complex to a specific protein of interest for degradation.
Synthesis of Novel VH032 Analogues
The synthesis of VH032 and its analogues typically involves a multi-step process that has been optimized for both small-scale and large-scale production, with recent advancements enabling chromatography-free syntheses. A general synthetic workflow is outlined below.
Detailed Experimental Protocol: Synthesis of VH032 Amine
A key intermediate for the construction of PROTAC libraries is VH032 amine. An efficient, column chromatography-free, multi-gram scale synthesis has been reported and is summarized below.
Step 1: Synthesis of (4-(4-methylthiazol-5-yl)phenyl)methanamine
-
A mixture of 4-bromobenzylamine, 4-methylthiazole, palladium(II) acetate, and a suitable base in a polar aprotic solvent (e.g., DMA) is heated.
-
The reaction progress is monitored by HPLC.
-
Upon completion, the product is isolated through extraction and crystallization.
Step 2: Coupling with Boc-L-hydroxyproline
-
The resulting amine is coupled with Boc-L-hydroxyproline using a standard peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) in an appropriate solvent (e.g., DMF).
-
The product is isolated by precipitation and filtration.
Step 3: Coupling with Boc-L-tert-leucine
-
The Boc protecting group on the hydroxyproline moiety is removed under acidic conditions (e.g., TFA in DCM).
-
The resulting secondary amine is then coupled with Boc-L-tert-leucine using similar peptide coupling conditions as in Step 2.
Step 4: Final Deprotection
-
The final Boc protecting group is removed to yield the desired VH032 amine.
-
The final product is purified by crystallization to afford the product in high purity.
Quantitative Data of VH032 and its Analogues
The binding affinities of VH032 and its analogues to the VHL E3 ligase complex are critical for their function. These are typically determined using biophysical assays such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
| Compound/Analogue | Assay Type | Binding Affinity (Kd or Ki) | Reference |
| VH032 | FP | Kd = 185 nM | |
| VH032 | TR-FRET | Ki = 33.4 nM | |
| VH032 | FP (FAM-HIF-1α) | Ki = 142.1 nM | |
| VH298 | TR-FRET | Ki = 18.9 nM | |
| VH298 | FP (FAM-HIF-1α) | Ki = 110.4 nM | |
| VH032 amine | TR-FRET | Ki = 5.7 µM | |
| VH032 phenol | TR-FRET | Ki = 14.6 nM | |
| MZ1 (PROTAC) | TR-FRET | Ki = 6.3 nM | |
| BODIPY FL VH032 | TR-FRET | Kd = 3.01 nM |
Note: Binding affinities can vary depending on the specific assay conditions and constructs used.
Key Experimental Protocols for Analogue Evaluation
A systematic evaluation of novel VH032 analogues is crucial to determine their potential for PROTAC development. A typical workflow involves assessing binding to the E3 ligase, incorporation into a PROTAC, and subsequent testing for target protein degradation.
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to displace a fluorescently labeled probe from the VHL protein complex.
-
Reagents: Purified VHL-ElonginB-ElonginC (VCB) complex, a fluorescently labeled HIF-1α peptide probe (e.g., FAM-HIF-1α), assay buffer.
-
Procedure:
-
A solution of the VCB complex and the fluorescent probe is prepared at concentrations that result in a high polarization value.
-
Serial dilutions of the VH032 analogue (test compound) are added to the VCB-probe mixture in a microplate.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader.
-
A decrease in polarization indicates displacement of the probe by the test compound.
-
The IC50 value is determined by plotting the polarization values against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a highly sensitive method for quantifying ligand binding in a homogenous format.
-
Reagents: Terbium-labeled anti-GST antibody, GST-tagged VCB complex, a fluorescently labeled VH032 probe (e.g., BODIPY FL VH032), assay buffer.
-
Procedure:
-
The GST-VCB complex is incubated with the terbium-labeled anti-GST antibody.
-
The fluorescently labeled VH032 probe is added, resulting in a high TR-FRET signal due to the proximity of the terbium donor and the fluorescent acceptor.
-
Serial dilutions of the VH032 analogue (test compound) are added to the assay mixture.
-
The plate is incubated, and the TR-FRET signal is measured.
-
Displacement of the fluorescent probe by the test compound leads to a decrease in the TR-FRET signal.
-
IC50 and Ki values are calculated from the resulting dose-response curves.
-
Conclusion
VH032 and its analogues are indispensable tools in the rapidly evolving field of targeted protein degradation. A thorough understanding of their synthesis, the underlying biology of the VHL-HIF pathway, and rigorous evaluation using quantitative biophysical and cell-based assays are essential for the successful development of novel PROTAC therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers to design, synthesize, and validate the next generation of VHL-recruiting PROTACs.
References
In-Depth Technical Guide: VH032 Analogues in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide will therefore focus on the well-characterized parent molecule, VH032, and its publicly disclosed analogues, providing a framework for understanding their application in targeted protein degradation.
Core Concepts: VH032 and VHL-Mediated Degradation
VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] In the cell, VHL is a key component of a Cullin-RING E3 ubiquitin ligase complex that recognizes and targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. VH032 was designed to mimic the binding of the hydroxylated HIF-1α peptide to VHL, thereby acting as a VHL E3 ligase recruiting element in PROTACs.
PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase (like VH032), a ligand for a target protein of interest (POI), and a chemical linker. By simultaneously binding to both the VHL E3 ligase complex and the POI, the PROTAC brings the two into close proximity, inducing the ubiquitination and degradation of the target protein.
Quantitative Data of VH032 and Key Analogues
The following table summarizes the key quantitative data for the parent VH032 molecule and a common amine-functionalized analogue used for PROTAC synthesis.
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Chemical Formula | Notes |
| VH032 | 1448188-62-2 | 472.60 | C24H32N4O4S | The foundational VHL ligand.[3] |
| (S,R,R)-VH032 | 2489876-59-5 | Not specified | Not specified | A stereoisomer of VH032. |
| VH 032, amine | 2137142-47-1 | 503.49 (di-HCl salt) | C22H30N4O3S·2HCl | A derivative with a primary amine for linker conjugation. |
Note: The molecular weight of different salts of a compound will vary.
Signaling Pathway: The PROTAC Mechanism of Action
The diagram below illustrates the general mechanism of action for a PROTAC utilizing a VH032 analogue to induce the degradation of a target protein.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Protocols
The synthesis of VH032 and its analogues, along with their conjugation into PROTACs, involves multi-step organic synthesis. Below is a generalized experimental workflow for the synthesis of a VH032-based PROTAC.
Caption: General experimental workflow for PROTAC development.
Representative Synthetic Step: Amide Coupling for PROTAC Formation
A common method for conjugating a VH032 analogue containing a free amine to a POI ligand with a carboxylic acid is through amide bond formation.
Materials:
-
VH032 analogue with a terminal amine (e.g., VH 032, amine)
-
POI ligand with a terminal carboxylic acid
-
Amide coupling reagents (e.g., HATU, HOBt)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolution: Dissolve the POI ligand with the carboxylic acid in the anhydrous solvent under an inert atmosphere.
-
Activation: Add the amide coupling reagents (e.g., 1.1 equivalents of HATU) and the base (e.g., 3 equivalents of DIPEA) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Addition of Amine: Add the VH032 analogue with the terminal amine (e.g., 1.0 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purification: Purify the crude product using column chromatography (e.g., silica gel) or preparative high-performance liquid chromatography (HPLC) to obtain the pure PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
This guide provides a foundational understanding of VH032 analogues and their central role in the rapidly advancing field of targeted protein degradation. For specific applications, researchers should consult detailed synthetic procedures and biological testing protocols from peer-reviewed literature and established chemical suppliers.
References
An In-Depth Technical Guide to the Binding Affinity of VH032 Analogues to the Von Hippel-Lindau (VHL) E3 Ligase
Executive Summary: The Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular oxygen-sensing pathway, primarily by targeting the Hypoxia-Inducible Factor-1α (HIF-1α) for proteasomal degradation. The development of small-molecule ligands that inhibit the VHL:HIF-1α protein-protein interaction has been pivotal for both therapeutic intervention in hypoxia-related diseases and for the creation of Proteolysis Targeting Chimeras (PROTACs). VH032 is a foundational VHL ligand that potently disrupts this interaction. This guide provides a comprehensive technical overview of the binding affinities of VH032 and its analogues, details the experimental protocols used for their characterization, and visualizes the key biological pathways and structure-activity relationships that govern their efficacy.
The VHL-HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), the HIF-1α transcription factor is hydroxylated on specific proline residues by prolyl hydroxylase domain-containing enzymes (PHDs)[1][2]. This post-translational modification creates a high-affinity binding site for the VHL protein, which is the substrate recognition subunit of the Cullin 2 RING E3 ligase complex (CRL2^VHL^)[2][3]. Upon binding, VHL mediates the poly-ubiquitination of HIF-1α, marking it for degradation by the proteasome[4]. Small-molecule inhibitors like VH032 mimic the hydroxylated proline motif of HIF-1α, competitively binding to VHL and preventing HIF-1α degradation, thereby stabilizing its levels even in the presence of oxygen.
Quantitative Binding Affinity of VH032 Analogues
The development of VH032 analogues has been driven by systematic structure-activity relationship (SAR) studies to improve binding affinity and cellular permeability. Modifications are typically explored on the "left-hand side" (LHS) and "right-hand side" (RHS) of the central hydroxyproline core.
Table 1: Binding Affinity of Key VH032 Analogues to VHL
| Compound | Key Modification | Binding Affinity | Assay Method | Reference |
| VH032 | Parent Compound | Kd = 185 nM | ITC | |
| IC50 = 454 nM | FP | |||
| VH101 | LHS: Cyclopropyl ring | Kd = 44 nM | SPR | |
| VH298 | LHS: Cyclopropyl-carbonitrile | Kd < 100 nM | - | |
| Kd = 80 nM | FP | |||
| Inhibitor 39 | RHS: Benzylic methylation | IC50 = 196 nM | FP | |
| Inhibitor 40 | RHS: Benzylic methyl acetamide | ~1.3x > Inhibitor 39 | FP | |
| Inhibitor 41 | LHS: 4-methylisoxazolyl | IC50 < 30 nM | FP | |
| Compound 19 | LHS: Hydroxylation | 1.75-fold ↑ vs VH032 | - | |
| Compound 18 | LHS: Ethyl group | 2-fold ↓ vs VH032 | - | |
| Analogue 22 | LHS: α-position acetylation | Kd = 106 nM | - | |
| BODIPY FL VH032 | Fluorescent Probe | Kd = 3.01 nM | TR-FRET | |
| MZ1 (PROTAC) | VH032 conjugated to JQ1 | Ki = 6.3 nM | TR-FRET |
Experimental Protocols for Binding Affinity Determination
Several biophysical techniques are employed to quantify the interaction between VHL and small-molecule ligands. Each method provides unique insights into the binding thermodynamics and kinetics.
3.1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).
-
Principle: A solution of the ligand (e.g., VH032 analogue) is titrated in small aliquots into a sample cell containing the purified VHL protein complex (typically VCB: VHL, Elongin C, Elongin B). The instrument measures the differential power required to maintain zero temperature difference between the sample and a reference cell.
-
Methodology:
-
Preparation: Purified VCB protein is dialyzed extensively against the final ITC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 1 mM TCEP). The ligand is dissolved in the final dialysis buffer to minimize heats of dilution.
-
Loading: The protein solution (typically 5-20 µM) is loaded into the sample cell of the calorimeter. The ligand solution (typically 10-20 fold higher concentration) is loaded into the injection syringe.
-
Titration: A series of small injections (e.g., 10-20 injections of 2-10 µL) of the ligand are made into the protein solution at constant temperature.
-
Data Analysis: The heat change per injection is integrated and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and stoichiometry.
-
3.2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip, providing kinetic data (kₐ, kₔ) in addition to affinity (Kₔ).
-
Principle: One binding partner (e.g., VCB complex) is immobilized on a gold-plated sensor chip. The other partner (the analogue) is flowed across the surface in solution. Binding changes the mass at the surface, which alters the refractive index and is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Methodology:
-
Immobilization: The VCB protein complex is immobilized onto a sensor chip (e.g., CM5 chip via amine coupling).
-
Binding Analysis: The VH032 analogue is injected at various concentrations over the chip surface to measure association. This is followed by an injection of buffer to measure dissociation.
-
Regeneration: A regeneration solution is injected to remove the bound analyte from the surface, preparing it for the next cycle.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).
-
3.3. Fluorescence Polarization (FP) Competition Assay
FP is a solution-based, homogeneous technique used to measure binding in a competitive format.
-
Principle: A fluorescently labeled peptide derived from HIF-1α (the probe) is incubated with VCB. The large VCB-probe complex tumbles slowly in solution, resulting in a high FP signal. When an unlabeled competitor ligand (VH032 analogue) is added, it displaces the fluorescent probe from VCB. The smaller, free probe tumbles faster, leading to a decrease in the FP signal.
-
Methodology:
-
Reagent Preparation: A constant concentration of VCB and fluorescent probe (e.g., FAM-DEALA-Hyp-YIDP) are prepared in an appropriate assay buffer.
-
Titration: The VH032 analogue is serially diluted across a microplate.
-
Incubation: The VCB and probe mixture is added to the plate and incubated to reach equilibrium.
-
Measurement: The FP is read using a plate reader with appropriate filters.
-
Data Analysis: The FP signal is plotted against the logarithm of the competitor concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the analogue required to displace 50% of the bound probe.
-
3.4. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a highly sensitive and robust competitive binding assay that relies on the transfer of energy between two fluorophores when they are in close proximity.
-
Principle: A long-lifetime donor fluorophore (e.g., Terbium) is conjugated to a molecule that binds VCB (e.g., an anti-GST antibody for a GST-tagged VCB). An acceptor fluorophore (e.g., BODIPY) is conjugated to a high-affinity VHL ligand (e.g., BODIPY FL VH032). When the probe binds to VCB, the donor and acceptor are brought close, allowing FRET to occur. Unlabeled analogues compete with the fluorescent probe, disrupting FRET and reducing the signal.
-
Methodology:
-
Reagent Mixture: GST-tagged VCB, Terbium-labeled anti-GST antibody, and the fluorescent probe are mixed in assay buffer.
-
Competition: Serial dilutions of the VH032 analogue are added to the mixture in a microplate.
-
Incubation: The plate is incubated to allow the binding competition to reach equilibrium.
-
Measurement: The TR-FRET signal is read on a compatible plate reader, measuring emission from both the donor and acceptor after a time delay to reduce background fluorescence.
-
Data Analysis: The ratio of acceptor to donor emission is plotted against the competitor concentration to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation. This assay format has been shown to be more sensitive than FP for detecting VHL ligands.
-
Structure-Activity Relationship (SAR) of VH032 Analogues
The rational design of VH032 analogues has elucidated key structural features that govern binding affinity. Analysis of co-crystal structures of inhibitors bound to VHL has been instrumental in guiding these efforts.
-
LHS Modifications: The LHS of VH032, which contains a tert-leucine-derived acetamide, only partially fills a hydrophobic pocket on the VHL surface. Introducing a highly constrained cyclopropyl ring in this position (compound VH101) led to a 4-fold increase in binding affinity (Kd of 44 nM). Further optimization with a cyclopropyl-carbonitrile moiety yielded VH298, another potent inhibitor with a Kd below 100 nM. Conversely, larger groups or flexible alkyl chains like an ethyl group resulted in a loss of affinity, highlighting a narrow window for tolerated structural changes in this pocket.
-
RHS Modifications: Modifications to the RHS benzylamine portion have also yielded improvements. Stereoselective methylation at the benzylic position improved binding affinity two-fold. Further extending this with a methyl acetamide functionality led to an additional 1.3-fold improvement in affinity.
-
Core Modifications: The (2S,4R)-hydroxyproline core is critical for mimicking the HIF-1α peptide and maintaining the key interactions with VHL. Studies with fluorinated hydroxyproline (F-Hyp) derivatives showed that the stereochemistry is crucial; (3R,4S)-F-Hyp analogues retained binding affinity comparable to the parent compound, while the (3S,4S)-F-Hyp epimer resulted in a considerable loss of affinity.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
The Role of VH032 Analogue-1 in Hypoxia Signaling Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VH032 analogue-1, a crucial chemical probe in the study of hypoxia signaling pathways. As an analogue of the well-characterized von Hippel-Lindau (VHL) E3 ligase ligand VH032, this molecule plays a pivotal role in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its application, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts: VHL, HIF-1α, and the Hypoxic Response
Under normal oxygen conditions (normoxia), the α-subunit of the Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. In hypoxic conditions, PHD activity is inhibited, stabilizing HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
VH032 and its analogues, including this compound, are synthetic ligands that bind to VHL.[1][2] By occupying the same binding site as hydroxylated HIF-1α, they competitively inhibit the VHL/HIF-1α interaction.[3][4] This disruption prevents the degradation of HIF-1α, leading to its accumulation and the subsequent activation of the hypoxic response, even under normoxic conditions.[4] this compound is often a key intermediate in the synthesis of PROTACs, where it serves as the VHL-recruiting moiety.
Quantitative Data Summary
Table 1: Binding Affinity of VHL Ligands
| Compound | Assay Type | Kd (nM) | Reference |
| VH032 | Isothermal Titration Calorimetry (ITC) | 185 | |
| VH032 | Fluorescence Polarization (FP) | 454 | |
| VH298 (a potent VH032 analogue) | Isothermal Titration Calorimetry (ITC) | 80 |
Table 2: Inhibitory Concentration (IC50) of VHL Ligands
| Compound | Assay Type | IC50 (nM) | Cell Line | Reference |
| VH032 | TR-FRET Assay | 77.8 | - | |
| VH298 | TR-FRET Assay | 44.0 | - | |
| Analogue of VH032 (Inhibitor 39) | Fluorescence Polarization (FP) | 196 | - |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical hypoxia signaling pathway and the mechanism by which this compound modulates this pathway.
Caption: Hypoxia signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the hypoxia signaling pathway.
Western Blot for HIF-1α Stabilization
This protocol is used to qualitatively and semi-quantitatively assess the stabilization of HIF-1α protein in response to treatment with this compound.
a. Cell Culture and Treatment:
-
Culture cells (e.g., HeLa, HEK293) in appropriate media to ~80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for various time points (e.g., 2, 4, 8, 16 hours). A positive control, such as CoCl₂ (100 µM) or deferoxamine (DFO, 100 µM), which are known HIF-1α stabilizers, should be included.
b. Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. To prevent rapid degradation of HIF-1α, it is crucial to work quickly on ice. Some protocols recommend lysing cells directly in Laemmli sample buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Caption: A typical workflow for a Western Blot experiment.
Hypoxia Response Element (HRE) Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of HIF-1 in response to this compound treatment.
a. Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect cells with a firefly luciferase reporter plasmid containing multiple copies of the HRE and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
b. Compound Treatment:
-
24 hours post-transfection, treat the cells with a serial dilution of this compound or vehicle control.
c. Luciferase Activity Measurement:
-
After the desired incubation period (e.g., 16-24 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀.
Quantitative Real-Time PCR (qRT-PCR) for HIF-1 Target Genes
This protocol is used to quantify the mRNA expression levels of HIF-1 target genes (e.g., VEGFA, GLUT1, CA9) following treatment with this compound.
a. Cell Culture and Treatment:
-
Treat cells with this compound as described in the Western Blot protocol.
b. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
c. qRT-PCR:
-
Perform qRT-PCR using SYBR Green or TaqMan probes for the target genes and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
The reaction mixture typically contains cDNA, forward and reverse primers, and a qPCR master mix.
-
Run the PCR in a real-time PCR machine.
d. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the fold change in gene expression in treated samples relative to the vehicle control.
Conclusion
This compound is a valuable tool for investigating the hypoxia signaling pathway. Its ability to competitively inhibit the VHL/HIF-1α interaction allows for the controlled stabilization of HIF-1α and the activation of the hypoxic response. The experimental protocols detailed in this guide provide a robust framework for characterizing the activity of this compound and similar VHL ligands. As a key building block for PROTACs, the continued study of VH032 analogues is essential for the development of novel therapeutics targeting a wide range of diseases, from cancer to ischemia.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Utilizing a VH032 Analogue
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) using a VH032 analogue as the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand. The following sections outline the synthetic scheme, experimental procedures, and characterization methods for these heterobifunctional molecules.
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are innovative therapeutic modalities designed to selectively eliminate target proteins from the cellular environment. Unlike traditional inhibitors that block the function of a protein, PROTACs induce its degradation.[1] These heterobifunctional molecules consist of two key components: a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker.[2] This tripartite complex formation brings the POI in close proximity to the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] The VHL E3 ligase is frequently utilized in PROTAC design due to the availability of potent small molecule ligands, such as VH032 and its derivatives.[3]
Overview of the Synthetic Strategy
The synthesis of a PROTAC using a VH032 analogue typically involves a modular approach. A common strategy employs a Boc-protected VH032 analogue, referred to here as VH032 analogue-1 , which serves as a key intermediate.[4] The synthesis can be broadly divided into the following stages:
-
Deprotection of this compound: Removal of the Boc protecting group to expose a reactive amine.
-
Linker Conjugation: Coupling of the deprotected VH032 analogue to a linker molecule.
-
Warhead Conjugation: Attachment of the POI-binding moiety (warhead) to the other end of the linker.
-
Purification and Characterization: Isolation and verification of the final PROTAC product.
This document will use a representative synthesis of a hypothetical PROTAC targeting a kinase, using a generic kinase inhibitor as the warhead, to illustrate the protocol.
Diagrams of Key Processes
Synthetic Workflow
Caption: General workflow for the synthesis of a PROTAC molecule.
PROTAC Mechanism of Action
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Incorporation of VH032 Analogue-1 into a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) protein is a critical component of the cellular oxygen sensing machinery and functions as the substrate recognition subunit of an E3 ubiquitin ligase complex.[1][2][3] This complex targets the alpha subunit of Hypoxia-Inducible Factor (HIF-α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1][2] Inactivation of VHL is a hallmark of the majority of clear cell renal cell carcinomas (ccRCC), leading to the stabilization of HIF-α and the activation of downstream pathways promoting tumorigenesis, angiogenesis, and metabolic reprogramming.
VH032 is a potent and selective small molecule ligand that binds to VHL and disrupts the VHL/HIF-α interaction. This property has made VH032 and its analogues valuable tools for studying the VHL-HIF signaling axis and for the development of Proteolysis Targeting Chimeras (PROTACs), which utilize VHL to induce the degradation of specific target proteins.
This document provides detailed application notes and protocols for the incorporation of a VH032 analogue into a fluorescent probe, specifically "BODIPY FL VH032". This probe serves as a high-affinity tool for studying VHL biology and for the high-throughput screening and characterization of novel VHL ligands.
VHL-HIF-α Signaling Pathway
Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated on specific proline residues by prolyl hydroxylase domain enzymes (PHDs). This post-translational modification allows for recognition by the VHL E3 ligase complex, which consists of VHL, Elongin B, Elongin C, Cullin 2, and Rbx1. The complex then polyubiquitinates HIF-α, marking it for degradation by the 26S proteasome. This keeps HIF-α levels low. In hypoxic conditions, PHDs are inactive, HIF-α is not hydroxylated, and it can dimerize with HIF-β, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. Small molecule inhibitors like VH032 can mimic the effect of hypoxia by binding to VHL and preventing its interaction with hydroxylated HIF-α, leading to HIF-α stabilization.
Caption: VHL-HIF-α Signaling Pathway under Normoxia and Hypoxia/VH032 Inhibition.
Data Presentation
The fluorescent probe, BODIPY FL VH032, has been characterized for its binding affinity to the VHL-ElonginC-ElonginB (VCB) complex. The following tables summarize the key quantitative data from competitive binding assays.
Table 1: Binding Affinity of BODIPY FL VH032 to GST-VCB Complex
| Assay Type | Kd (nM) | Reference |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 3.01 | |
| Fluorescence Polarization (FP) | 100.8 |
Table 2: Inhibitory Potency of VHL Ligands against BODIPY FL VH032 Binding to GST-VCB (TR-FRET Assay)
| Compound | IC50 (nM) | Ki (nM) | Reference |
| VH032 | 77.8 | 33.4 | |
| VH298 | 44.0 | 18.9 | |
| MZ1 (PROTAC) | 14.7 | 6.3 | |
| VH032 phenol | 34.0 | 14.6 | |
| VH032-PEG4-amine | 5.9 | 6.8 | |
| BOC-VH032 | 4900 | 2100 | |
| Me-VH032 amine | 7900 | 3400 | |
| VH032 amine | 13300 | 5700 |
Experimental Protocols
Synthesis of BODIPY FL VH032 Analogue
The synthesis of the BODIPY FL VH032 probe is based on the rationale of replacing the target-binding moiety of a PROTAC molecule (like the (+)-JQ1 in MZ1) with a fluorophore, while retaining the VHL ligand (VH032) and the linker.
Caption: General Synthesis Workflow for BODIPY FL VH032 Probe.
Materials:
-
VH032-PEG-amine analogue (synthesis based on published methods for PROTAC linkers)
-
BODIPY™ FL N-hydroxysuccinimidyl (NHS) ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
-
Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)
Protocol:
-
Dissolve the VH032-PEG-amine analogue in anhydrous DMF.
-
Add DIPEA to the solution to act as a base.
-
In a separate vial, dissolve the BODIPY FL NHS ester in anhydrous DMF.
-
Add the BODIPY FL NHS ester solution to the VH032-PEG-amine solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product using a Prep-HPLC system with a suitable gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Collect the fractions containing the desired product and confirm its identity and purity by LC-MS and NMR.
-
Lyophilize the pure fractions to obtain the final BODIPY FL VH032 probe as a solid.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of the BODIPY FL VH032 probe to a GST-tagged VCB complex. A terbium-labeled anti-GST antibody serves as the donor fluorophore, and the BODIPY FL on the probe acts as the acceptor.
References
- 1. Von Hippel-Lindau Tumor Suppressor Pathways & Corresponding Therapeutics in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Targeted Protein Degradation with VH032 Analogue-1
Audience: Researchers, scientists, and drug development professionals.
Abstract: Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, utilizing chimeric molecules to hijack the cell's natural protein disposal machinery. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a specific protein of interest (POI). This document provides a detailed experimental framework for the design and evaluation of PROTACs utilizing VH032 analogue-1, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] These protocols cover essential biochemical, cellular, and in vivo assays required to characterize a novel PROTAC, from initial binding validation to preclinical evaluation.
Mechanism of Action of a this compound-Based PROTAC
A PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[3][4] A PROTAC utilizing this compound functions by recruiting the VHL E3 ligase.[1] The PROTAC simultaneously binds to the POI and VHL, forming a ternary complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E2-ubiquitin conjugate to lysine residues on the POI surface. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage another POI molecule, acting in a catalytic manner.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Characterization
A systematic, multi-tiered approach is essential for the successful development of a PROTAC. The workflow progresses from initial biochemical validation of binding and ternary complex formation to cellular assays assessing protein degradation and functional consequences, and finally to in vivo models for evaluating pharmacokinetics, pharmacodynamics, and efficacy.
Caption: Stepwise workflow for PROTAC evaluation.
Key Performance Metrics and Data Presentation
Quantitative assessment is crucial for comparing and optimizing PROTAC candidates. Key metrics should be systematically measured and tabulated.
Table 1: Biochemical and Cellular Potency of a this compound PROTAC
| Parameter | Description | Representative Value | Assay Method |
|---|---|---|---|
| Binding Affinity (Kd) to POI | Dissociation constant for PROTAC binding to the Protein of Interest. | 50 nM | Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) |
| Binding Affinity (Kd) to VHL | Dissociation constant for PROTAC binding to the VHL E3 ligase. | 185 nM | Fluorescence Polarization (FP) / SPR |
| Ternary Complex Cooperativity (α) | A measure of the stability of the ternary complex (POI-PROTAC-VHL). α > 1 indicates positive cooperativity. | 5 | TR-FRET / NanoBRET® |
| DC50 | Concentration of PROTAC required to induce 50% degradation of the POI. | 25 nM | Western Blot / In-Cell Western |
| Dmax | Maximum percentage of POI degradation achieved. | >95% | Western Blot / In-Cell Western |
| Cellular Viability (IC50) | Concentration of PROTAC that inhibits cell growth by 50%. | 150 nM | CellTiter-Glo® / MTT Assay |
Detailed Experimental Protocols
Protocol 1: Binary Binding Affinity via Fluorescence Polarization (FP)
This protocol determines the binding affinity of the PROTAC to the VHL E3 ligase complex.
Materials:
-
Purified VCB (VHL-ElonginC-ElonginB) protein complex
-
FAM-labeled HIF-1α peptide probe
-
This compound based PROTAC
-
Assay Buffer (e.g., PBS, 0.01% Tween-20)
-
384-well, low-volume, black plates
-
Plate reader with FP capabilities
Procedure:
-
Prepare a dilution series of the PROTAC in Assay Buffer.
-
In a 384-well plate, add a fixed concentration of VCB complex and FAM-labeled HIF-1α probe to each well.
-
Add the diluted PROTAC or vehicle control (e.g., DMSO) to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Plot the change in millipolarization (mP) units against the logarithm of the PROTAC concentration.
-
Calculate the IC50 value from the resulting sigmoidal dose-response curve, which can be converted to a Ki (inhibition constant).
Protocol 2: Target Protein Degradation via Western Blot
This is the standard method to quantify the reduction in POI levels following PROTAC treatment.
Materials:
-
Cells expressing the POI
-
Cell culture reagents and plates
-
This compound based PROTAC and vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control for a specified time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the POI signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against PROTAC concentration to determine DC50 and Dmax values.
Protocol 3: Cellular Ubiquitination of the POI
This protocol confirms that POI degradation is mediated by the ubiquitin-proteasome system by detecting its ubiquitination.
Materials:
-
All materials from Protocol 4.2
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) buffer
-
Primary antibody against the POI for IP
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin for Western Blot
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) and a vehicle control. In a parallel set of wells, co-treat with a proteasome inhibitor (MG132) for 4-6 hours prior to harvest to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells using a non-denaturing IP buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the cleared lysate with the anti-POI antibody overnight at 4°C to form an antibody-antigen complex.
-
Add fresh Protein A/G beads to capture the complex.
-
Wash the beads several times with IP buffer to remove non-specific binders.
-
-
Elution and Western Blot: Elute the captured proteins from the beads using Laemmli sample buffer. Perform Western blotting as described in Protocol 4.2, but probe the membrane with an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates polyubiquitination of the POI.
Protocol 4: Proteome-Wide Selectivity via Mass Spectrometry
Mass spectrometry (MS)-based proteomics provides an unbiased view of the PROTAC's selectivity, identifying both the intended target and potential off-target proteins that are degraded.
Materials:
-
Cells treated with PROTAC or vehicle control
-
Lysis buffer for MS (e.g., Urea-based)
-
Reagents for protein reduction, alkylation, and tryptic digestion
-
Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)
-
LC-MS/MS system (e.g., Orbitrap)
-
Proteomics data analysis software
Procedure:
-
Sample Preparation: Treat cells with the PROTAC at a relevant concentration. Harvest and lyse the cells.
-
Protein Digestion: Quantify protein, then reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer. Peptides are separated by liquid chromatography before being ionized and analyzed.
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins from the MS data. Compare protein abundance between PROTAC-treated and vehicle-treated samples.
-
Interpretation: Generate a volcano plot to visualize proteins that are significantly up- or down-regulated. The intended POI should be among the most significantly down-regulated proteins. Any other significantly degraded proteins are potential off-targets.
Logical Relationships in PROTAC Design
The efficacy of a PROTAC is not determined by a single parameter but by a complex interplay between its components and the biological system. Optimizing a PROTAC requires a multiparametric approach.
Caption: Key parameters influencing PROTAC efficacy.
References
VH032 Analogue-1: Application Notes and Protocols for Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032 and its analogues are pivotal molecules in the field of targeted protein degradation. These synthetic ligands are designed to bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular machinery responsible for protein turnover.[1][2][3][4][5] The primary application of VH032 analogue-1 is as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This technology offers a powerful strategy for developing novel therapeutics against a wide range of diseases by targeting proteins previously considered "undruggable."
VH032 itself is an inhibitor of the VHL interaction with Hypoxia-Inducible Factor-alpha (HIF-1α), a key regulator of the cellular response to low oxygen levels. By blocking this interaction, VH032 can stabilize HIF-1α, which has potential therapeutic implications for conditions such as anemia and ischemia. However, its utility in PROTACs lies in its ability to hijack the VHL E3 ligase complex for targeted protein degradation. This compound is typically supplied with a protecting group that can be removed under acidic conditions, allowing for its covalent attachment to a linker, which is then connected to a ligand for the target protein.
Data Presentation
Table 1: Binding Affinities and Inhibitory Concentrations of VH032 and Related Compounds
| Compound | Target | Assay Type | Value | Reference |
| VH032 | VHL | Dissociation Constant (Kd) | 185 nM | |
| VH032 | VHL | TR-FRET Binding Assay (IC50) | 352.2 nM | |
| VH032 | VHL | TR-FRET Binding Assay (Ki) | 142.1 nM | |
| VH298 | VHL | TR-FRET Binding Assay (IC50) | 288.2 nM | |
| VH298 | VHL | TR-FRET Binding Assay (Ki) | 110.4 nM | |
| MZ1 (BRD-VHL PROTAC) | VHL | TR-FRET Binding Assay (IC50) | 226.2 nM | |
| MZ1 (BRD-VHL PROTAC) | VHL | TR-FRET Binding Assay (Ki) | 79.7 nM | |
| VH032 phenol | VHL | TR-FRET Binding Assay (IC50) | 212.5 nM | |
| VH032 phenol | VHL | TR-FRET Binding Assay (Ki) | 77.9 nM | |
| VH032-PEG4-amine | VHL | TR-FRET Binding Assay (IC50) | 430.8 nM | |
| VH032-PEG4-amine | VHL | TR-FRET Binding Assay (Ki) | 181.0 nM | |
| BOC-VH032 | VHL | TR-FRET Binding Assay (IC50) | 16.3 µM | |
| BOC-VH032 | VHL | TR-FRET Binding Assay (Ki) | 8.0 µM |
Signaling Pathway and Experimental Workflow Diagrams
Caption: VHL/HIF-1α signaling pathway and the inhibitory action of VH032.
Caption: Workflow for the development of this compound based PROTACs.
Experimental Protocols
Protocol 1: Synthesis of a VH032-Based PROTAC
This protocol provides a general methodology for the synthesis of a PROTAC molecule using this compound, a linker with a carboxylic acid functional group, and a target protein ligand with an amine functional group.
Materials:
-
This compound (with a cleavable protecting group, e.g., Boc)
-
Linker with a terminal carboxylic acid (e.g., PEG4-acid)
-
Target protein ligand with a free amine
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Deprotection reagent (e.g., Trifluoroacetic acid - TFA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Deprotection of this compound:
-
Dissolve the Boc-protected this compound in a minimal amount of Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure to obtain the deprotected this compound as a TFA salt.
-
-
Coupling of Deprotected this compound to the Linker:
-
Dissolve the linker-acid, HATU, and HOBt in anhydrous DMF.
-
Add DIPEA to the mixture and stir for 5 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected this compound in anhydrous DMF to the activated linker solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the VH032-linker conjugate by reverse-phase HPLC.
-
-
Coupling of VH032-Linker to the Target Protein Ligand:
-
Activate the terminal carboxylic acid of the VH032-linker conjugate using HATU, HOBt, and DIPEA in anhydrous DMF as described in step 2.
-
Add a solution of the target protein ligand (with a free amine) in anhydrous DMF to the activated VH032-linker solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
-
Purification and Characterization:
-
Purify the final PROTAC molecule by reverse-phase HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.
-
Protocol 2: In Vitro VHL Binding Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol is adapted from a published methodology to determine the binding affinity of this compound or a VH032-based PROTAC to the VHL E3 ligase complex.
Materials:
-
GST-tagged VCB (VHL-ElonginC-ElonginB) protein complex
-
Terbium (Tb)-conjugated anti-GST antibody
-
BODIPY FL-labeled VH032 probe
-
This compound or test PROTAC
-
TR-FRET assay buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100, 0.01% BSA, 1 mM DTT (freshly prepared)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound or PROTAC) in DMSO.
-
Prepare working solutions of GST-VCB, Tb-anti-GST antibody, and BODIPY FL-VH032 probe in the TR-FRET assay buffer at 2x the final desired concentration.
-
-
Assay Protocol:
-
Using an acoustic liquid handler, dispense 20 nL of the serially diluted test compound or DMSO control into the wells of a 384-well plate.
-
Add 10 µL of the 2x GST-VCB/Tb-anti-GST antibody mixture to each well.
-
Add 10 µL of the 2x BODIPY FL-VH032 probe to each well to initiate the binding reaction. The final assay volume is 20 µL.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal on a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (BODIPY FL) and 620 nm (Terbium).
-
Calculate the TR-FRET ratio (520 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
Protocol 3: Cellular Protein Degradation Assay by Western Blot
This protocol outlines a standard method to assess the ability of a VH032-based PROTAC to induce the degradation of a target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
VH032-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control for degradation
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the VH032-based PROTAC or DMSO vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Include a co-treatment group with the PROTAC and a proteasome inhibitor (MG132) to confirm proteasome-dependent degradation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Assessing VH032 Analogue-1 Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032 and its analogues are crucial components in the development of Proteolysis Targeting Chimeras (PROTACs), a promising therapeutic modality.[1][2][3] VH032 acts as a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, enabling the recruitment of this enzyme to a target protein for degradation.[1][2] "VH032 analogue-1" is a key intermediate in the synthesis of such PROTACs. The solubility and stability of this analogue are critical physicochemical properties that influence its handling, formulation, and ultimately, the efficacy and safety of the final PROTAC drug product.
These application notes provide detailed protocols for the systematic assessment of the solubility and stability of this compound, adhering to the guidelines set by the International Council for Harmonisation (ICH).
VHL-HIF-1α Signaling Pathway
VH032 and its analogues function by modulating the interaction between VHL and Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated, leading to its recognition by VHL, subsequent ubiquitination, and proteasomal degradation. VH032 analogues can competitively bind to VHL, disrupting the VHL/HIF-1α interaction.
Caption: VHL/HIF-1α signaling and inhibition.
Part 1: Solubility Assessment
The solubility of this compound is a critical parameter for its use in further chemical synthesis and for its formulation into a drug delivery system. Both kinetic and thermodynamic solubility should be assessed.
Experimental Workflow for Solubility Assessment
References
Application Notes and Protocols for Conjugating VH032 Analogue-1 to Target Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design due to its broad tissue expression.[1] VH032 and its analogues are potent VHL ligands frequently used in the development of PROTACs.
This document provides detailed application notes and protocols on various linker strategies for conjugating VH032 analogue-1 to target ligands. We will cover different linker types, conjugation chemistries, and experimental procedures for the synthesis and characterization of VH032-based PROTACs.
Linker Strategies for this compound Conjugation
The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). The most common linker motifs incorporated into PROTAC structures are polyethylene glycol (PEG) and alkyl chains of varying lengths.
Common Linker Types:
-
PEG Linkers: These are hydrophilic and can improve the solubility of the PROTAC. The length of the PEG chain is a crucial parameter to optimize for each target protein.
-
Alkyl Linkers: These are more hydrophobic and rigid compared to PEG linkers. The choice between a PEG and an alkyl linker can significantly impact the cell permeability and degradation efficacy of the PROTAC.
Conjugation Chemistries:
This compound is a key intermediate in the synthesis of VHL-based PROTACs and is often functionalized with a reactive handle to facilitate conjugation to a linker or a target ligand. Common conjugation strategies include:
-
Amide Bond Formation: This is a widely used method where a carboxylic acid on the linker is coupled with an amine on the this compound (or vice versa) using a coupling reagent like HATU.
-
Click Chemistry: This refers to a class of biocompatible reactions that are rapid and high-yielding. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular click reaction for PROTAC synthesis, where an alkyne-functionalized this compound is reacted with an azide-functionalized linker/ligand.
Data Presentation: Quantitative Comparison of Linker Strategies
The choice of linker significantly impacts the performance of a PROTAC. The following tables summarize quantitative data from various studies to facilitate the comparison of different linker strategies for VH032-based PROTACs.
Table 1: Impact of Linker Type and Length on Cell Permeability of VH032-Based PROTACs
| PROTAC Compound | Linker Type | Linker Length | Permeability (Pe) (x 10⁻⁶ cm/s) | Reference |
| Compound 4 | Phenylacetamide | N/A | 8.6 | |
| Compound 6 | PEG | 3 units | 0.2 | |
| Compound 7 (MZ series) | PEG | 2 units | 0.6 | |
| Compound 8 (MZ series) | PEG | 3 units | 0.03 | |
| Compound 15 (AT series) | PEG | 1 unit | 0.005 | |
| Compound 17 (AT series) | Alkyl | - | 0.002 |
Table 2: Degradation Efficiency of VH032-Based PROTACs with Different Linkers
| Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Short amide | 1.5 | 99 | |
| TBK1 | Alkyl/ether (21 atoms) | 3 | 96 | |
| TBK1 | Alkyl/ether (29 atoms) | 292 | 76 | |
| ERRα | PEG | 30 | >80 | |
| HDAC3 | Benzamide-based | 440 | 77 |
Table 3: Binding Affinity of VH032 and its Analogues/PROTACs
| Compound | Assay Type | Binding Affinity (Kd/IC50) | Reference |
| VH032 | - | Kd: 185 nM | |
| VH101 | - | Kd: 44 nM | |
| Ester derivative of VH032 analogue | Fluorescence Polarization | 1.7-fold higher Kd than amide | |
| MZ1 (BRD4 PROTAC) | NanoBRET (permeabilized cells) | IC50: Submicromolar |
Experimental Protocols
Protocol 1: Amide Bond Formation using HATU Coupling
This protocol describes the conjugation of a carboxylic acid-functionalized linker to an amine-functionalized this compound.
Materials:
-
Amine-functionalized this compound
-
Carboxylic acid-functionalized linker
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the amine-functionalized this compound (1 equivalent) and the carboxylic acid-functionalized linker (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by reverse-phase HPLC to obtain the desired PROTAC molecule.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" conjugation of an alkyne-functionalized this compound with an azide-functionalized target ligand.
Materials:
-
Alkyne-functionalized this compound
-
Azide-functionalized target ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent system (e.g., DMSO/water or t-BuOH/water)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the alkyne-functionalized this compound (1 equivalent) and the azide-functionalized target ligand (1 equivalent) in the chosen solvent system.
-
Prepare a fresh solution of sodium ascorbate (10 equivalents) in water.
-
Prepare a solution of CuSO₄ (1 equivalent) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is often rapid and can be monitored by LC-MS.
-
Once the reaction is complete, purify the PROTAC conjugate using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 3: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the evaluation of a PROTAC's efficacy in degrading the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC (and a vehicle control) for a desired time period (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 4: NanoBRET™ Target Engagement Assay
This assay measures the binding of the PROTAC to the target protein and the E3 ligase in live cells.
Materials:
-
Cells expressing NanoLuc® fusion constructs of the target protein or E3 ligase (VHL)
-
NanoBRET™ fluorescent tracer specific for the target protein or VHL
-
PROTAC compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Preparation: Seed the engineered cells in the 96-well plates and incubate overnight.
-
Tracer and PROTAC Addition: Add the specific NanoBRET™ tracer and varying concentrations of the PROTAC compound to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.
-
Measurement: Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the PROTAC concentration to determine the IC50 value, which reflects the target engagement. The assay can be performed in live cells to assess permeability or in permeabilized cells to measure maximal binding potential.
Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay evaluates the passive permeability of PROTACs.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)
-
PROTAC compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Plate reader for quantification (e.g., UV-Vis or LC-MS)
Procedure:
-
Prepare Solutions: Dissolve the PROTAC in a PBS buffer containing a small percentage of DMSO (e.g., 5%).
-
Coat Donor Plate: Coat the membrane of the donor plate with the artificial membrane solution.
-
Add Solutions to Plates: Add the PROTAC solution to the donor wells and PBS to the acceptor wells.
-
Incubation: Assemble the donor and acceptor plates and incubate for a set period (e.g., 10-20 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for VH032 Analogue-1-Based PROTACs in Cancer Cell Lines
Introduction
VH032 and its analogues are potent ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] "VH032 analogue-1" is a key intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to recruit an E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent proteasomal degradation of the POI. This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable."
This document provides detailed application notes and protocols for a representative VH032-based PROTAC. Due to the limited availability of public data on PROTACs synthesized specifically with "this compound," we will focus on a well-characterized VH032-based PROTAC that targets the Estrogen Receptor Alpha (ERα) in breast cancer cell lines. This example will serve as a guide for researchers and scientists in the field of drug development.
Application: Degradation of Estrogen Receptor Alpha (ERα) in Breast Cancer Cells
A novel PROTAC, herein referred to as ERE-PROTAC, utilizes a VH032 ligand to recruit the VHL E3 ligase and an Estrogen Response Element (ERE) sequence to target the DNA-binding domain of ERα. This approach has been shown to efficiently and reversibly degrade ERα in different breast cancer cell lines, offering a potential strategy to overcome resistance to conventional therapies that target the ligand-binding domain.
Targeted Cancer Cell Line: MCF-7 (ERα-positive breast cancer cell line)
Quantitative Data Summary
The following table summarizes the quantitative data for the degradation of ERα in MCF-7 cells by the ERE-PROTAC.
| Parameter | Value | Cell Line | Notes |
| DC50 (Concentration for 50% degradation) | Not explicitly stated, but significant degradation observed at 5 µM. | MCF-7 | Dose-dependent degradation was observed. |
| Dmax (Maximum degradation) | >80% | MCF-7 | Achieved at a concentration of 5 µM. |
| Time to significant degradation | 12 hours | MCF-7 | Time-dependent degradation was observed. |
Signaling Pathway
The ERE-PROTAC functions by hijacking the ubiquitin-proteasome system to induce the degradation of ERα. The VH032 moiety of the PROTAC binds to the VHL E3 ligase, while the ERE sequence binds to the DNA-binding domain of ERα. This brings the E3 ligase in close proximity to ERα, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of ERα disrupts its function as a transcription factor, thereby inhibiting the expression of genes involved in the proliferation of ERα-positive breast cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments involving the application of a VH032-based PROTAC in cancer cell lines.
Cell Culture and Maintenance
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line)
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
PROTAC Treatment of Cells
-
Objective: To treat MCF-7 cells with the ERE-PROTAC to induce ERα degradation.
-
Materials:
-
MCF-7 cells
-
Complete DMEM media
-
ERE-PROTAC stock solution (e.g., 10 mM in DMSO)
-
6-well plates
-
-
Procedure:
-
Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the ERE-PROTAC in complete DMEM from the stock solution to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a DMSO-only control.
-
Remove the existing media from the wells and replace it with the media containing the different concentrations of the PROTAC or DMSO.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
-
After incubation, proceed with cell lysis for Western blot analysis.
-
Western Blot Analysis for ERα Degradation
-
Objective: To quantify the levels of ERα protein following PROTAC treatment.
-
Materials:
-
PROTAC-treated MCF-7 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-ERα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the ERα band intensity to the corresponding β-actin band intensity.
-
Express the results as a percentage of the DMSO-treated control.
-
-
Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup. The data presented is based on a representative VH032-based PROTAC and may not be directly applicable to all PROTACs synthesized using this compound.
References
Troubleshooting & Optimization
Technical Support Center: VH032 Analogue-1 PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of VH032 analogue-1 based PROTACs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Synthesis Workflow:
The synthesis of a this compound PROTAC typically follows a convergent or sequential strategy involving three key components: the this compound (a ligand for the von Hippel-Lindau E3 ligase), a linker, and a "warhead" ligand for the protein of interest (POI). A common synthetic route is outlined below.
Caption: A generalized workflow for the synthesis of a this compound based PROTAC.
Issue 1: Failed or Low-Yield Boc Deprotection of this compound
Question: I am attempting to deprotect my Boc-protected this compound using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), but the reaction is incomplete or the yield of the resulting amine is low. What are the possible causes and solutions?
Answer:
Incomplete Boc deprotection is a common issue that can significantly impact the overall yield of your PROTAC synthesis. Here are several factors to consider and troubleshoot:
-
Reagent Quality and Reaction Conditions:
-
TFA Quality: Ensure the TFA used is fresh and has not been repeatedly exposed to atmospheric moisture. Water can hydrolyze TFA, reducing its effectiveness.
-
Anhydrous Conditions: While the reaction can tolerate some moisture, it is best to use anhydrous DCM to prevent side reactions.
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TFA Concentration and Reaction Time: A common starting point is a 1:1 mixture of TFA and DCM.[1] If deprotection is incomplete, you can try increasing the concentration of TFA or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 1-2 hours at room temperature.[1]
-
Temperature: The reaction is typically performed at room temperature. If you observe side product formation, you can try running the reaction at 0°C.
-
-
Work-up Procedure:
-
Complete Removal of TFA: Residual TFA can protonate the resulting amine, making it less nucleophilic for the subsequent coupling step. After removing the solvent in vacuo, co-evaporation with a solvent like toluene or isopropanol can help remove residual TFA.
-
Neutralization: Before proceeding to the next step, it is crucial to neutralize the amine salt. This can be achieved by washing the crude product with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
-
Side Reactions:
Summary of Boc Deprotection Conditions:
| Reagent/Condition | Typical Range/Value | Notes |
| Deprotecting Agent | TFA or 4M HCl in dioxane | TFA is more common, but HCl can be a milder alternative. |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is recommended. |
| TFA Concentration | 20-50% in DCM | A 1:1 ratio is a good starting point.[1] |
| Reaction Temperature | 0°C to Room Temperature | Start at room temperature and cool if side reactions are observed. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS. |
| Work-up | Removal of volatiles, neutralization | Ensure complete removal of acid before the next step. |
Issue 2: Inefficient Amide Coupling Reaction
Question: My amide coupling reaction between the deprotected VH032 amine and the linker-carboxylic acid is showing low conversion or is not proceeding at all. What are the common pitfalls and how can I optimize the reaction?
Answer:
Amide bond formation is a critical step in PROTAC synthesis, and its success depends on several factors, primarily the choice of coupling reagents and reaction conditions.
-
Coupling Reagents and Additives:
-
Choice of Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and commonly used coupling reagent for PROTAC synthesis, especially for sterically hindered amines or acids. Other options include HBTU, HCTU, and EDC/HOBt. If one reagent fails, trying another class of coupling reagent can be beneficial.
-
Reagent Quality: Ensure your coupling reagents are fresh and have been stored under anhydrous conditions, as they are sensitive to moisture.
-
-
Reaction Conditions:
-
Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential to neutralize the reaction mixture and facilitate the coupling. Typically, 2-3 equivalents of the base are used.
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or DCM are preferred. Ensure all reactants are fully dissolved; sonication or gentle warming may be necessary.
-
Stoichiometry: A slight excess of the amine component (1.1-1.2 equivalents) and the coupling reagent (1.2-1.5 equivalents) relative to the carboxylic acid is often used to drive the reaction to completion.
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine can sometimes improve the yield.
-
-
Reactant-Specific Issues:
-
Steric Hindrance: If you are coupling bulky fragments, the reaction may require longer reaction times or gentle heating (e.g., to 40-50°C).
-
Poor Solubility: If reactants are not fully soluble, consider using a co-solvent or a different solvent system.
-
General Protocol for HATU-Mediated Amide Coupling:
-
Dissolve the carboxylic acid component (1 equivalent) in anhydrous DMF.
-
Add the amine component (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by flash column chromatography or reverse-phase HPLC.
Summary of Amide Coupling Reaction Parameters:
| Parameter | Recommended Condition | Troubleshooting Tips |
| Coupling Reagent | HATU, HBTU, HCTU, EDC/HOBt | Use fresh reagents; try a different class if one fails. |
| Base | DIPEA, TEA (2-3 equivalents) | Ensure the base is non-nucleophilic. |
| Solvent | Anhydrous DMF or DCM | Ensure all reactants are fully dissolved. |
| Stoichiometry | Acid:Amine:Coupling Reagent (1:1.1:1.2) | A slight excess of amine and coupling reagent is common. |
| Temperature | Room Temperature | Gentle heating (40-50°C) may be needed for hindered substrates. |
| Reaction Time | 2 - 12 hours | Monitor reaction progress to determine the optimal time. |
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my final PROTAC product. It either streaks on the silica gel column or co-elutes with byproducts. What purification strategies can I employ?
Answer:
PROTACs are often large, relatively polar molecules, which can make purification challenging. Standard silica gel chromatography may not always be effective. Here are some strategies to improve purification:
-
Chromatography Technique:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the method of choice for purifying PROTACs and other large, polar molecules. A C18 column is commonly used with a gradient of water and acetonitrile (ACN) containing a small amount of an ion-pairing agent like TFA (0.1%) or formic acid (0.1%) to improve peak shape.
-
Normal-Phase Chromatography Optimization: If you are using normal-phase silica gel chromatography, consider the following:
-
Solvent System: A gradient elution may be necessary to achieve good separation.
-
Additives: For basic compounds that streak, adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent can improve peak shape. For acidic compounds, adding acetic acid or formic acid can be helpful.
-
-
-
Work-up and Pre-purification:
-
Aqueous Wash: Before chromatography, washing the crude reaction mixture with water or brine can help remove water-soluble impurities and excess reagents.
-
Solid-Phase Extraction (SPE): SPE can be a useful pre-purification step to remove major impurities and simplify the subsequent chromatographic purification.
-
Typical Reverse-Phase HPLC Gradient for PROTAC Purification:
| Time (min) | % Acetonitrile (in Water with 0.1% TFA) |
| 0 | 10 |
| 5 | 10 |
| 35 | 90 |
| 40 | 90 |
| 41 | 10 |
| 45 | 10 |
Note: This is a general gradient and should be optimized for your specific PROTAC.
Issue 4: Ambiguous Product Characterization
Question: I have obtained a product that I believe is my desired PROTAC, but the characterization data (LC-MS, NMR) is not entirely clear. How can I confirm the identity and purity of my compound?
Answer:
Thorough characterization is essential to confirm that you have synthesized the correct PROTAC and that it is of sufficient purity for biological assays.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purity Assessment: LC-MS is a quick and effective way to assess the purity of your compound. A single, sharp peak in the chromatogram is indicative of a pure compound.
-
Mass Confirmation: The mass spectrum should show the expected molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of your PROTAC. High-resolution mass spectrometry (HRMS) can provide a more accurate mass determination to further confirm the elemental composition.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show all the expected signals for your PROTAC. Pay close attention to the integration of the peaks, which should correspond to the number of protons in each environment. The disappearance of signals from the starting materials (e.g., the Boc protecting group) and the appearance of new signals (e.g., from the newly formed amide bonds) are key indicators of a successful reaction.
-
¹³C NMR: The carbon NMR spectrum provides complementary information and can help confirm the carbon skeleton of your molecule.
-
-
Troubleshooting Unclear Spectra:
-
Broad Peaks in NMR: Broad peaks can be due to several factors, including aggregation of the molecule, conformational exchange, or the presence of paramagnetic impurities. Running the NMR at a higher temperature can sometimes sharpen the peaks by increasing the rate of conformational exchange.
-
Unexpected Peaks: The presence of unexpected peaks in the NMR or LC-MS may indicate impurities or side products. Re-purification may be necessary.
-
Comparison to Starting Materials: Always compare the spectra of your product to those of your starting materials to confirm that the reaction has proceeded as expected.
-
Experimental Protocols
Representative Protocol for the Synthesis of a VH032-based PROTAC
This protocol is a generalized procedure based on common synthetic routes for VHL-based PROTACs and should be adapted for specific substrates.
Step 1: Boc Deprotection of VH032 Analogue
-
Dissolve the Boc-protected VH032 analogue (1 equivalent) in DCM (0.1 M).
-
Add an equal volume of TFA to the solution (final concentration of TFA is 50%).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA in vacuo.
-
Co-evaporate the residue with toluene (3x) to ensure complete removal of TFA.
-
The resulting crude amine salt is typically used in the next step without further purification.
Step 2: Amide Coupling to Linker
-
Dissolve the linker-carboxylic acid (1 equivalent) in anhydrous DMF (0.1 M).
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add a solution of the crude VH032 amine from Step 1 (1.1 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Step 3: Amide Coupling to Warhead
-
Follow a similar procedure as in Step 2, using the product from Step 2 as the amine component and the warhead-carboxylic acid as the acid component.
Step 4: Final Purification
-
Purify the final crude PROTAC by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product as a solid.
Step 5: Characterization
-
Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical flowchart for troubleshooting common PROTAC synthesis issues.
References
Technical Support Center: Synthesis of VH032 Analogue-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of VH032 analogue-1 synthesis. This compound is a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs), acting as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound?
A1: The chemical structure of this compound is provided below. It is an analogue of VH032 and serves as a crucial building block for synthesizing PROTACs that recruit the VHL protein.[1][2] Under acidic conditions, the protective group is removed, allowing for its direct use in PROTAC synthesis.[1]
Q2: What is the role of VH032 and its analogues in drug discovery?
A2: VH032 and its analogues are potent and selective ligands for the VHL E3 ligase. They are integral components of PROTACs, which are bifunctional molecules designed to induce the degradation of specific target proteins. By binding to both the target protein and VHL, a PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. This targeted protein degradation strategy is a promising therapeutic modality for various diseases, including cancer.
Q3: What are the key steps in the synthesis of VH032 and its analogues?
A3: The synthesis of VH032 and its analogues typically involves a multi-step process. Key reactions include a Palladium-catalyzed C-H arylation to form a biaryl intermediate, a benzonitrile reduction which is often a yield-limiting step, and a series of amide couplings to build the final molecule. Recent advancements have led to the development of more efficient, unified five-step routes that can produce VH032 in multigram quantities with overall yields of around 56%.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions to improve reaction yields and product purity.
Problem 1: Low Yield in the C-H Arylation Step
The Palladium-catalyzed C-H arylation of 4-methylthiazole with a protected 4-bromobenzylamine derivative is a critical step. Low yields can be attributed to several factors.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Suboptimal Palladium Catalyst | The choice of palladium catalyst significantly impacts the reaction efficiency. While Pd(OAc)₂ is commonly used, studies have shown that Pd-PEPPSI-IPr can be a more effective catalyst for this specific transformation, leading to higher yields. | Increased reaction yield and potentially reduced reaction time. |
| Inefficient Base or Ligand | The base and ligand play a crucial role in the catalytic cycle. Ensure the use of an appropriate base (e.g., K₂CO₃) and ligand (e.g., PivOH) at the correct stoichiometry as reported in optimized protocols. | Improved catalytic activity and higher conversion to the desired product. |
| Byproduct Formation | Side reactions can lead to the formation of impurities that complicate purification and reduce the yield of the desired product. Careful control of reaction temperature and time is crucial. | Minimized byproduct formation, leading to a cleaner reaction mixture and higher isolated yield. |
Problem 2: Inefficient Benzonitrile Reduction
The reduction of the benzonitrile group to a primary amine is a notoriously challenging and often yield-limiting step in the synthesis of VH032 and its analogues.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Harsh Reducing Agents | Strong reducing agents like LiAlH₄ can sometimes lead to over-reduction or side reactions. | |
| Consider using alternative reducing agents. A method involving (iBu)₂AlBH₄ followed by acidic work-up has been shown to be effective, providing the desired amine in good yields (69-74%). | Improved yield and selectivity for the primary amine. | |
| Difficult Product Isolation | The work-up and isolation of the amine product can be challenging. | |
| Following the reduction, a biphasic extraction from an aqueous solution of Rochelle's salt can facilitate the isolation of the B/Al-methanamine adduct as a tacky solid, which can then be hydrolyzed. | Easier isolation of the product and improved overall yield for this step. |
Problem 3: Low Yield in Amide Coupling Reactions
The sequential amide couplings to build the final this compound molecule can be inefficient if not properly optimized.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Ineffective Coupling Reagents | The choice of coupling reagent is critical for efficient amide bond formation. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a commonly used and effective combination for these types of couplings. | High conversion to the desired amide product with minimal side reactions. |
| Steric Hindrance | The substrates involved in the coupling may be sterically hindered, leading to slow reaction rates. | |
| Ensure the reaction is allowed to proceed for a sufficient amount of time (e.g., 18-19 hours) at room temperature to achieve complete conversion. | Maximized product formation despite potential steric challenges. | |
| Epimerization | For chiral centers, there is a risk of epimerization during the activation and coupling steps. | |
| The use of coupling reagents like HATU is known to suppress epimerization. Maintaining a neutral or slightly basic pH during the reaction and work-up can also help minimize this side reaction. | Preservation of the desired stereochemistry in the final product. |
Experimental Protocols & Data
Optimized C-H Arylation Protocol
A unified five-step route has been developed for the synthesis of VH032, achieving a 56% overall yield. The key C-H arylation step can be performed using the following conditions:
-
Reagents: 4-methylthiazole, a suitable 4-bromobenzonitrile derivative, Pd-PEPPSI-IPr (0.5 mol%), K₂CO₃ (2 equiv.), PivOH (0.3 equiv.).
-
Solvent: DMA (N,N-Dimethylacetamide).
-
Temperature: 125 °C.
-
Time: 2 hours.
Benzonitrile Reduction Protocol
An improved protocol for the challenging benzonitrile reduction step involves:
-
Reduction: Treat the benzonitrile intermediate with (iBu)₂AlBH₄ (1.1 equiv.) in THF at 0 °C to room temperature for 2 hours.
-
Hydrolysis: Heat the resulting metalloid-complexed amine at reflux in 6 M HCl for 3 hours to afford the desired primary amine.
Amide Coupling Protocol
A standard and effective protocol for the amide coupling steps is as follows:
-
Reagents: The carboxylic acid, the amine, HATU (1.3 equiv.), DIPEA (3.5 equiv.).
-
Solvent: DMF (N,N-Dimethylformamide).
-
Temperature: Room temperature.
-
Time: 18-19 hours.
Yield Comparison of Different Synthetic Routes
| Synthetic Route | Number of Steps | Overall Yield (%) | Key Features | Reference |
| Unified Five-Step Route | 5 | 56 | Utilizes Pd-PEPPSI-IPr for C-H arylation. | |
| Li and co-workers | 7 | 65 | High-yielding, chromatography-free process for a key amine intermediate. | |
| Arvinas and Yale / Ciulli group | 6 | 25-65 | Popular routes involving benzonitrile reduction. |
Visualizations
VH032 Signaling Pathway
Caption: VH032 inhibits the binding of hydroxylated HIF-1α to VHL, preventing its degradation.
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the multi-step synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges with VH032 Analogue-1
Welcome to the technical support center for VH032 analogue-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common solubility issues encountered during in vitro experiments. This compound, a derivative of the VHL ligand VH032, is a crucial intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2]. Due to its hydrophobic nature, achieving and maintaining its solubility in aqueous-based cellular and biochemical assays can be a significant challenge.
This guide provides practical solutions, detailed experimental protocols, and frequently asked questions to help you navigate these challenges and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an analog of VH032, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and is used in the synthesis of PROTACs[1]. Like many small molecule inhibitors, VH032 and its analogues are often hydrophobic. This poor aqueous solubility can lead to compound precipitation in cell culture media or assay buffers, resulting in inaccurate concentration-response data and misleading experimental outcomes.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like VH032 and its analogues for in vitro assays. It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can decrease the solubility of the compound.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A3: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. It's important to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: I observed precipitation when I added my this compound stock solution to the cell culture medium. What should I do?
A4: This is a common issue known as "crashing out," which occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium. To prevent this, a serial dilution approach is recommended. First, prepare a high-concentration stock solution in 100% DMSO. Then, create intermediate dilutions in DMSO before making the final dilution in your pre-warmed (37°C) aqueous buffer or cell culture medium. Adding the compound dropwise while gently vortexing can also help.
Q5: Can the type of cell culture medium affect the solubility of this compound?
A5: Yes, components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and either aid in its solubilization or contribute to precipitation. It's advisable to test the solubility of this compound in your specific medium and serum concentration.
Troubleshooting Guide for this compound Precipitation
This guide provides a structured approach to diagnosing and resolving precipitation issues with this compound in your in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial stock preparation in DMSO. | - Stock concentration is too high.- Moisture contamination in DMSO. | - Prepare a new stock solution at a lower concentration.- Use anhydrous, high-purity DMSO. Ensure the compound is fully dissolved, using sonication if necessary. |
| Precipitation immediately upon dilution in aqueous buffer or media. | - "Crashing out" due to rapid solvent exchange. | - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.- Add the compound dropwise while gently vortexing the media. |
| Precipitation observed in the highest concentration wells of a dilution series. | - The final drug concentration exceeds its solubility limit in the assay medium. | - Consider the highest soluble concentration as the upper limit for your assay.- Re-evaluate the required concentration range for your experiment. |
| Precipitation occurs over time during incubation. | - Temperature fluctuations ("temperature shock").- Compound instability in the aqueous environment. | - Pre-warm all solutions (stock, media) to 37°C before mixing.- Minimize the duration of the experiment if possible and assess compound stability over the experimental time course. |
| Inconsistent results or high variability between replicates. | - Incomplete dissolution or micro-precipitation. | - Visually inspect all solutions for clarity before use.- Briefly sonicate the stock solution before preparing dilutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended procedure for preparing this compound solutions for in vitro experiments to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Target aqueous buffer or complete cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Accurately weigh the this compound powder.
-
Dissolve the powder in 100% anhydrous DMSO to the desired final concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. If necessary, briefly sonicate the solution in a water bath.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions:
-
On the day of the experiment, thaw an aliquot of the high-concentration stock solution.
-
Prepare one or more intermediate dilutions in 100% DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium or assay buffer to 37°C.
-
To prepare the final working concentration, add a small volume of the appropriate DMSO stock (high-concentration or intermediate) to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a final concentration of 1 µM with 0.1% DMSO.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells or assay.
-
Protocol 2: Solubility Assessment in Cell Culture Medium
This protocol provides a method to determine the maximum soluble concentration of this compound in your specific experimental medium.
Materials:
-
High-concentration stock solution of this compound in DMSO
-
Complete cell culture medium (with serum, if applicable)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance
Procedure:
-
Prepare a Serial Dilution in DMSO:
-
In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your this compound stock solution in DMSO.
-
-
Add to Media:
-
In a separate 96-well plate, add a fixed volume of your complete cell culture medium to each well (e.g., 198 µL).
-
Add a small, consistent volume of each DMSO dilution to the corresponding wells (e.g., 2 µL). This will create a range of final compound concentrations with a constant final DMSO percentage.
-
Include a vehicle control (medium with DMSO only).
-
-
Incubate and Observe:
-
Incubate the plate at 37°C and 5% CO₂.
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
-
For a quantitative assessment, measure the absorbance (optical density) of the wells at a wavelength of 500-600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear (visually and by absorbance) is considered the maximum soluble concentration under your experimental conditions.
-
Visualizing Workflows and Pathways
This compound and the PROTAC Pathway
This compound is a key component in the formation of PROTACs, which hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: Mechanism of action for a PROTAC utilizing a VH032 analogue.
Experimental Workflow for Troubleshooting Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve issues with compound precipitation during in vitro experiments.
References
Technical Support Center: Optimizing Linker Length for VH032 Analogue-1 Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of linker length for VH032 analogue-1 based Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and key data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A1: The linker in a PROTAC is a critical component that connects the Von Hippel-Lindau (VHL) E3 ligase ligand (this compound) to the ligand for the protein of interest (POI). Its primary role is to enable the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1] The linker's length, composition, and attachment points dictate the geometry of this complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1][2]
Q2: How does linker length impact the efficacy of a PROTAC?
A2: Linker length has a profound, non-linear impact on PROTAC efficacy. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may lead to unproductive binding, where the target protein and E3 ligase are not oriented correctly for ubiquitin transfer.[3][4] Therefore, an optimal linker length, which is specific to each target and E3 ligase pair, is crucial for achieving maximal degradation (Dmax) at the lowest possible concentration (DC50).
Q3: What are the most common types of linkers used for VH032-based PROTACs?
A3: The most common linker motifs are flexible polyethylene glycol (PEG) and alkyl chains. PEG linkers are often used to improve solubility and cell permeability due to their hydrophilic nature. Alkyl chains, being more hydrophobic, can also be effective and may offer different conformational properties. The choice between PEG and alkyl linkers, or a combination of both, depends on the specific requirements of the PROTAC and the target protein.
Q4: What is the "hook effect" and how can linker design mitigate it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because an excess of the PROTAC molecule leads to the formation of non-productive binary complexes (POI-PROTAC or E3 ligase-PROTAC) instead of the productive ternary complex. Optimizing the linker to promote the stability and cooperativity of the ternary complex can help mitigate the hook effect. A well-designed linker can favor the formation of the ternary complex even at higher PROTAC concentrations.
Q5: How does the linker affect the physicochemical properties of a PROTAC, such as cell permeability?
A5: The linker significantly influences a PROTAC's physicochemical properties, including molecular weight, polar surface area, and solubility, all of which impact cell permeability. Generally, shorter linkers are thought to produce more permeable compounds. However, the composition also plays a key role. For instance, PEG linkers, while potentially increasing polarity, can sometimes shield polar parts of the molecule through intramolecular hydrogen bonding, thereby improving permeability compared to a simple alkyl linker of similar length.
Troubleshooting Guide
| Issue | Potential Linker-Related Cause | Troubleshooting Steps |
| High binary binding affinity but no target degradation. | 1. Incorrect Linker Length: The linker may be too short, causing steric clashes, or too long, leading to an unproductive ternary complex conformation. 2. Poor Linker Rigidity: A highly flexible linker might not sufficiently pre-organize the PROTAC for efficient ternary complex formation. 3. Unfavorable Ternary Complex Geometry: The linker may orient the target protein in a way that surface lysines are not accessible for ubiquitination. | 1. Synthesize a library of PROTACs with varying linker lengths: Systematically increase and decrease the linker length (e.g., by adding or removing PEG units or alkyl carbons). 2. Introduce rigidity: Incorporate cyclic structures (e.g., piperazine) or alkynes into the linker. 3. Change linker attachment points: If possible, connect the linker to different solvent-exposed positions on the VH032 ligand or the POI ligand. |
| Observed "hook effect" at high concentrations. | Suboptimal Ternary Complex Stability: The linker may not be optimal for promoting cooperative binding in the ternary complex, leading to the formation of binary complexes at high concentrations. | 1. Modify linker composition: Switch between PEG and alkyl linkers or use a combination to alter the conformational dynamics. 2. Perform ternary complex formation assays: Use techniques like TR-FRET or SPR to directly measure the stability and cooperativity of the ternary complex with different linkers. |
| Potent degradation in biochemical assays but poor activity in cells. | Poor Cell Permeability: The linker may contribute to a high molecular weight or polar surface area, hindering the PROTAC's ability to cross the cell membrane. | 1. Systematically shorten the linker: Shorter linkers generally lead to improved permeability. 2. Compare PEG vs. Alkyl linkers: In some cases, a PEG linker can improve permeability over an alkyl linker of similar length by shielding polarity. 3. Perform permeability assays: Use assays like PAMPA to directly measure the permeability of your PROTAC series. |
| Inconsistent degradation results between experiments. | Poor Solubility: The linker may be contributing to the poor aqueous solubility of the PROTAC, leading to inconsistent effective concentrations. | 1. Incorporate more hydrophilic linkers: Increase the number of PEG units or add other polar functional groups to the linker. 2. Measure the aqueous solubility of the PROTAC analogues. |
Quantitative Data on Linker Optimization
Impact of Linker Length on Permeability of VH032-Based PROTACs
The following table summarizes data from a study on the permeability of various VH032-based PROTACs, highlighting the effect of linker length and composition.
| PROTAC Series | Compound | Linker Composition | Permeability (Pₑ) (x 10⁻⁶ cm/s) |
| MZ | 7 | 2-unit PEG | 0.6 |
| MZ | 8 | 3-unit PEG | 0.03 |
| MZ | 9 | 4-unit PEG | 0.006 |
| AT | 15 | 1-unit PEG | 0.005 |
| AT | 16 | 2-unit PEG | 0.002 |
| AT | 17 | Alkyl | 0.002 |
Data adapted from Klein, V. G., et al. (2020). ACS Medicinal Chemistry Letters.
Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) by a VHL-based PROTAC
This table shows the effect of varying linker length on the degradation of ERα in MCF7 cells.
| PROTAC | Linker Length (atoms) | ERα Degradation Efficacy |
| PROTAC 1 | 9 | Effective |
| PROTAC 2 | 12 | More Potent |
| PROTAC 3 | 16 | Most Potent |
| PROTAC 4 | 19 | Less Potent |
| PROTAC 5 | 21 | Least Potent |
Data adapted from Cyrus, K., et al. (2011). Molecular BioSystems.
Experimental Protocols
Western Blotting for PROTAC-Induced Protein Degradation
Objective: To quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
Materials:
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Cell culture reagents
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PROTAC compounds and vehicle control (e.g., DMSO)
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Ice-cold Phosphate-Buffered Saline (PBS)
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RIPA Lysis Buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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Laemmli sample buffer
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SDS-PAGE gels, electrophoresis, and transfer apparatus
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Culture and Treatment: Plate cells at a suitable density to reach 70-80% confluency on the day of treatment. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
Objective: To measure the formation of the POI-PROTAC-VHL ternary complex in a homogeneous assay format.
Materials:
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Tagged POI (e.g., GST-tagged)
-
Tagged VHL complex (VCB, e.g., His-tagged)
-
TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-GST)
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TR-FRET acceptor-labeled antibody against the other tag (e.g., AF488-anti-His)
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PROTAC compounds
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Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)
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384-well microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound in the assay buffer. Prepare a master mix of the tagged POI, tagged VCB complex, and the donor and acceptor antibodies in assay buffer.
-
Assay Setup: In a 384-well plate, add the PROTAC dilutions. Then, add the protein-antibody master mix to all wells. Include controls with no PROTAC (DMSO vehicle) and no proteins.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow the ternary complex to form.
-
Measurement: Read the plate on a TR-FRET plate reader, exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio as a function of PROTAC concentration. A bell-shaped curve is typically observed, with the peak representing the optimal concentration for ternary complex formation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of PROTACs across an artificial lipid membrane.
Materials:
-
PAMPA plates (e.g., 96-well filter plates)
-
Acceptor sink buffer (e.g., PBS)
-
Donor buffer (e.g., PBS)
-
Lipid solution (e.g., lecithin in dodecane)
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PROTAC compounds dissolved in DMSO
-
UV-Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate, forming an artificial membrane.
-
Prepare Plates: Fill the wells of the acceptor plate with acceptor sink buffer. Prepare the donor solutions by diluting the PROTAC DMSO stocks into the donor buffer.
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Assay Assembly: Place the donor plate onto the acceptor plate, creating a "sandwich".
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Incubation: Incubate the plate sandwich at room temperature for a specified time (e.g., 5 hours) with gentle shaking.
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Quantification: After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium))
Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, and [drug]equilibrium is the theoretical concentration if the drug were evenly distributed between the donor and acceptor wells.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for linker optimization.
Caption: Logical relationship of linker length to efficacy.
References
Technical Support Center: Addressing the Hook Effect with VH032-Based Degraders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hook effect when working with VH032-based degraders.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of VH032-based degraders?
A1: The "hook effect" is a phenomenon observed in dose-response experiments with Proteolysis Targeting Chimeras (PROTACs), including those utilizing the VH032 ligand to recruit the von Hippel-Lindau (VHL) E3 ligase. It manifests as a bell-shaped curve where, beyond an optimal concentration, increasing the degrader concentration leads to a decrease in the degradation of the target protein.[1][2][3] This paradoxical effect can lead to misinterpretation of the degrader's potency and efficacy.[1]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the formation of unproductive binary complexes at high PROTAC concentrations.[1] A PROTAC's efficacy relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase (in this case, VHL). However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the VHL E3 ligase, forming binary "Target-PROTAC" or "VHL-PROTAC" complexes. These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent protein degradation.
Q3: How can the hook effect impact my experimental results?
A3: The primary consequence of the hook effect is the potential for inaccurate determination of key parameters used to characterize PROTACs, such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). This can lead to an incorrect assessment of a degrader's potency and efficacy, potentially causing promising compounds to be overlooked or leading to the selection of suboptimal candidates for further development.
Q4: My dose-response curve is bell-shaped. How can I confirm it's the hook effect?
A4: To confirm the hook effect, you should repeat the experiment with a wider and more granular range of degrader concentrations, paying close attention to the higher concentrations where the decrease in degradation is observed. Directly measuring the formation of the ternary complex at different PROTAC concentrations using biophysical or cellular assays can also help correlate the loss of degradation with a decrease in ternary complex formation.
Q5: What strategies can I employ to minimize or avoid the hook effect in my experiments?
A5: Several strategies can be used to mitigate the hook effect:
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Optimize Degrader Concentration: Perform a broad dose-response curve (e.g., from picomolar to high micromolar ranges) to identify the optimal concentration that achieves maximal degradation (Dmax) and the concentration at which the hook effect begins.
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Enhance Ternary Complex Stability: Designing PROTACs with positive cooperativity, where the binding of the degrader to one protein partner increases its affinity for the other, can stabilize the ternary complex over the binary ones.
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Optimize Incubation Time: The kinetics of degradation can vary. A time-course experiment at an optimal PROTAC concentration can determine the ideal incubation time for maximal degradation.
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Verify Target Engagement and E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of both the target protein and the VHL E3 ligase.
Troubleshooting Guides
Problem 1: Decreased or no protein degradation at high degrader concentrations.
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Likely Cause: You are observing the hook effect.
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Troubleshooting Steps:
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Perform a detailed dose-response analysis: Test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation.
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Conduct a time-course experiment: Determine the optimal incubation time (e.g., 2, 4, 8, 12, 24 hours) at the optimal degrader concentration.
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Assess ternary complex formation: Use techniques like co-immunoprecipitation or NanoBRET to measure the formation of the ternary complex at various degrader concentrations. A decrease in ternary complex formation at high concentrations would confirm the hook effect.
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Confirm proteasomal degradation: Co-treat cells with your VH032-based degrader and a proteasome inhibitor (e.g., MG132). If the degradation is blocked, it confirms the involvement of the proteasome.
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Problem 2: No protein degradation observed at any tested concentration.
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Likely Cause: Several factors could be at play, including issues with the degrader itself, the experimental system, or the assays used.
-
Troubleshooting Steps:
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Verify Compound Integrity: Ensure the VH032-based degrader is properly stored and has not degraded. Prepare fresh stock solutions.
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Check Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider using a different cell line or performing a cell permeability assay.
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Confirm E3 Ligase Expression: Verify that the cell line expresses VHL E3 ligase using Western blot or qPCR.
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Validate Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that the degrader is binding to its intended target within the cells.
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Review Western Blot Protocol: Troubleshoot your Western blot procedure for issues such as antibody concentration, transfer efficiency, or blocking conditions.
-
Quantitative Data Summary
| Parameter | Description | Typical Values/Ranges for VH032-based Degraders | Reference |
| VH032 Kd for VHL | Dissociation constant, indicating the binding affinity of VH032 to the VHL E3 ligase. | 185 nM | |
| Optimal Concentration (DC50) | The concentration of the degrader that induces 50% degradation of the target protein. | Highly target and cell-line dependent, typically in the nM to low µM range. | |
| Maximum Degradation (Dmax) | The maximal percentage of target protein degradation achieved. | Can approach >90%, but is dependent on the specific degrader and system. | |
| Hook Effect Onset | The concentration at which the degradation efficacy begins to decrease. | Typically observed at concentrations above 1-10 µM. |
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol is to determine the optimal concentration of a VH032-based degrader and to identify the hook effect.
-
Cell Seeding: Plate cells at an appropriate density in 12-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the degrader in cell culture medium. A recommended concentration range is 0.1 nM to 10 µM to capture the full dose-response curve. Include a vehicle control (e.g., DMSO).
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Treatment: Replace the medium with the degrader-containing medium and incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the log of the degrader concentration to determine the DC50 and observe any hook effect.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to qualitatively or semi-quantitatively assess the formation of the Target-PROTAC-VHL ternary complex.
-
Cell Treatment: Treat cells with varying concentrations of the VH032-based degrader and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.
-
Cell Lysis: Lyse cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein or an epitope tag.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the target protein and VHL to detect the presence of the ternary complex.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the degrader binds to its target protein in a cellular context.
-
Cell Treatment: Treat intact cells with the VH032-based degrader or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation. Ligand-bound proteins are typically more stable at higher temperatures.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature point by Western blot or other quantitative methods like AlphaLISA or HTRF.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the degrader indicates target engagement.
Visualizations
Caption: Mechanism of the hook effect with VH032-based degraders.
Caption: Troubleshooting workflow for the hook effect.
References
Technical Support Center: Purification of VH032 Analogue-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of VH032 analogue-1 and similar small molecule VHL ligands.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Q1: My HPLC chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
A1: Peak tailing is a common issue when purifying polar, nitrogen-containing compounds like VH032 analogues. It is often caused by secondary interactions between the analyte and the stationary phase. Here’s a step-by-step troubleshooting guide:
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Mobile Phase pH Adjustment: The basic nitrogen atoms in this compound can interact with acidic silanol groups on the silica-based stationary phase.
-
Solution: Lowering the pH of the mobile phase (e.g., to 2.5-4) by adding an acid like trifluoroacetic acid (TFA) or formic acid will protonate the basic sites on your compound, minimizing these secondary interactions.
-
-
Use of Mobile Phase Additives: Residual silanol groups can still cause tailing even at low pH.
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Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, improving the peak shape of your compound.
-
-
Column Choice: The type of HPLC column is critical.
-
Solution: Employ a highly deactivated, end-capped column to minimize the number of accessible silanol groups. For highly polar analogues, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
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Q2: I am observing peak fronting in my chromatogram. What could be the issue?
A2: Peak fronting is often a result of sample overload or issues with the sample solvent.
-
Solution:
-
Reduce Sample Load: Decrease the amount of sample injected onto the column.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. Dissolving the sample in a much stronger solvent can cause the peak to broaden and front.
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Issue 2: Presence of Co-eluting Impurities
Q3: I am having difficulty separating this compound from a closely eluting impurity. How can I improve the resolution?
A3: Co-eluting impurities are often structurally similar to the target compound, making separation challenging. The following strategies can improve resolution:
-
Optimize the Mobile Phase Gradient:
-
Solution: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.
-
-
Change the Organic Modifier:
-
Solution: If you are using acetonitrile, try switching to methanol, or vice-versa. The different selectivities of these solvents can alter the elution order and improve separation.
-
-
Modify the Mobile Phase pH:
-
Solution: A change in pH can alter the ionization state of your compound and the impurities, potentially leading to better separation.
-
-
Alternative Chromatography Mode:
-
Solution: If reversed-phase HPLC is not providing adequate separation, consider HILIC, especially for polar compounds.
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Issue 3: Compound Instability and Low Recovery
Q4: I suspect my this compound is degrading during purification, leading to low recovery. What steps can I take to prevent this?
A4: VH032 analogues can be sensitive to acidic or basic conditions, and prolonged exposure to certain solvents.
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pH Considerations:
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Solution: If your compound is acid-labile, avoid using strong acids like TFA in the mobile phase. Consider using formic acid, which is more volatile and less harsh. If the compound is base-labile, avoid high pH mobile phases.
-
-
Temperature:
-
Solution: Perform the purification at a lower temperature (e.g., 4 °C) to minimize degradation if the compound is thermally unstable.
-
-
Minimize Time in Solution:
-
Solution: Work up the fractions immediately after purification. Prolonged storage in the mobile phase, especially if it contains acids or bases, can lead to degradation.
-
-
Silica Gel Deactivation:
-
Solution: For flash chromatography, the acidic nature of silica gel can cause degradation. Pre-treating the silica gel with a solvent system containing a small amount of a base like triethylamine can neutralize the acidic sites.[1]
-
Q5: My recovery from the preparative HPLC is consistently low, even without evidence of degradation. What else could be the cause?
A5: Low recovery can also be due to irreversible adsorption onto the stationary phase or precipitation.
-
Solution:
-
Column Conditioning: Ensure the column is properly conditioned and equilibrated before injection.
-
Sample Solubility: Check the solubility of your compound in the mobile phase. If it is poorly soluble, it may precipitate on the column. Adjust the mobile phase composition or the sample solvent.
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Strong Eluting Solvents: After your main purification run, wash the column with a very strong solvent to elute any strongly retained compounds.
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Data Presentation
To effectively troubleshoot and optimize the purification of this compound, it is crucial to maintain a detailed record of your experimental parameters and results. The following table provides a template for summarizing your quantitative data.
| Parameter | Method 1: RP-HPLC | Method 2: HILIC | Method 3: Flash Chromatography |
| Column Type | C18, 5 µm, 4.6x250 mm | Amide, 3.5 µm, 4.6x150 mm | Silica Gel, 40-63 µm |
| Mobile Phase A | 0.1% TFA in Water | 10 mM Ammonium Formate in 95:5 ACN:Water | Hexane |
| Mobile Phase B | 0.1% TFA in ACN | 10 mM Ammonium Formate in 50:50 ACN:Water | Ethyl Acetate |
| Gradient/Isocratic | 20-80% B in 30 min | 95-50% A in 25 min | 10-100% B in 20 CV |
| Flow Rate (mL/min) | 1.0 | 1.0 | 40 |
| Crude Purity (%) | 75 | 75 | 75 |
| Final Purity (%) | 98.5 | 99.2 | 92.1 |
| Recovery (%) | 65 | 72 | 85 |
| Observed Issues | Peak Tailing | Good Peak Shape | Some Streaking |
Experimental Protocols
Detailed Methodology for Preparative Reversed-Phase HPLC Purification
This protocol provides a general methodology for the purification of a VH032 analogue. It should be optimized for your specific compound.
-
Sample Preparation:
-
Dissolve the crude this compound in a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase) to a concentration of 10-50 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Purge the HPLC pumps to remove any air bubbles.
-
Equilibrate the preparative HPLC column (e.g., a C18 column) with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
-
Method Development (Analytical Scale):
-
Before proceeding to preparative scale, develop and optimize the separation method on an analytical HPLC system.
-
Inject a small amount of the sample and run a scouting gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of the target compound.
-
Optimize the gradient to achieve good resolution between the target peak and any impurities.
-
-
Preparative Scale Purification:
-
Scale up the optimized analytical method to your preparative system. Adjust the flow rate and gradient time according to the column dimensions.
-
Inject the filtered sample onto the equilibrated preparative column.
-
Collect fractions as the peaks elute. Use a fraction collector set to trigger by UV absorbance or time.
-
-
Fraction Analysis and Work-up:
-
Analyze the collected fractions by analytical HPLC or LC-MS to determine which fractions contain the pure product.
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Visualizations
Troubleshooting Workflow for HPLC Peak Tailing
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC purification of this compound.
Caption: Troubleshooting logic for HPLC peak tailing.
References
Technical Support Center: Refining Cell Permeability of VH032 Analogue-1 Containing PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VH032 analogue-1 containing PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on optimizing cell permeability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound containing PROTAC shows high biochemical potency but low cellular activity. What is the likely cause?
A common reason for this discrepancy is poor cell permeability.[1] PROTACs are large molecules, often with molecular weights exceeding 800 Da and large polar surface areas, which places them in the "beyond Rule of Five" (bRo5) chemical space.[1] These characteristics can significantly impede their ability to passively diffuse across the cell membrane and reach their intracellular targets. Even with high binding affinity for the target protein and the VHL E3 ligase in vitro, the PROTAC will not be effective if it cannot achieve a sufficient intracellular concentration to promote ternary complex formation.[1]
Q2: What are the key physicochemical properties of my this compound PROTAC that influence its cell permeability?
Several physicochemical properties are critical for the cell permeability of PROTACs. Due to their size, traditional metrics like Lipinski's Rule of Five are often not directly applicable.[1] Key factors include:
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Molecular Weight (MW): Higher molecular weights can negatively impact passive diffusion across the cell membrane.[1]
-
Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit membrane permeability.
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Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can decrease permeability.
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Lipophilicity (LogP): An optimal lipophilicity is crucial. While some lipophilicity is necessary to enter the lipid bilayer of the cell membrane, excessively high LogP can lead to poor aqueous solubility or getting trapped within the membrane.
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Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a more compact, less polar conformation through intramolecular hydrogen bonding can shield polar groups and enhance membrane permeability.
Q3: How can I experimentally assess the cell permeability of my this compound PROTAC?
Several in vitro assays are commonly used to quantify the permeability of PROTACs:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It is a high-throughput method for predicting passive permeability.
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Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier. This model assesses both passive and active transport mechanisms.
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NanoBRET™ Target Engagement Assay: This live-cell assay can indirectly assess cell permeability by measuring the engagement of the PROTAC with its intracellular target (e.g., VHL). By comparing target engagement in intact versus permeabilized cells, an "availability index" can be calculated to rank the intracellular availability of PROTACs.
Q4: I'm observing low recovery of my PROTAC in the Caco-2 assay. What could be the issue and how can I optimize the protocol?
Low recovery in Caco-2 assays is a common issue for PROTACs due to their low solubility and high non-specific binding. To address this, consider the following optimizations:
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Addition of Bovine Serum Albumin (BSA): Adding a low concentration of BSA (e.g., 0.25%) to the assay buffer can help to reduce non-specific binding and improve the solubility of the PROTAC.
-
Incubation Time: While longer incubation times might seem to allow for more transport, for some PROTACs, it can lead to decreased recovery. It is advisable to optimize the incubation time (e.g., 90-120 minutes).
Q5: What strategies can I employ to improve the cell permeability of my this compound containing PROTAC?
Rational design and structural modifications are key to overcoming permeability challenges:
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Linker Optimization: The composition and rigidity of the linker play a crucial role. Replacing flexible PEG linkers with more rigid alkyl or cyclic structures can sometimes improve permeability.
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Introduction of Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can lead to a more compact, "chameleon-like" conformation that masks polar groups, reducing the effective PSA and improving membrane transit.
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Prodrug Strategies: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance permeability.
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Modifying the VHL Ligand: While VH032 is a potent VHL ligand, subtle modifications to its structure can impact the overall physicochemical properties of the PROTAC. For instance, an N-terminally capped VH032 analog with a simple phenylacetamide showed significantly higher permeability than more complex PROTAC structures.
Quantitative Data Summary
The following table summarizes permeability data for a selection of VH032-based compounds from a study by Klein et al. (2020), which can serve as a reference for your own experiments. Note that "Compound 4" is an N-terminally capped VH032 analog that can be considered a simplified analogue of a VH032-containing PROTAC.
| Compound Number | Description | Molecular Weight (Da) | ALogP | HBD | HBA | PAMPA Pe (10-6 cm/s) |
| 4 | N-terminally capped VH032 analog with phenylacetamide | 588.7 | 3.5 | 3 | 6 | 8.6 |
| 7 (MZ1 series) | VH032-based PROTAC | 973.2 | 3.5 | 4 | 12 | 0.6 |
| 15 (AT series) | VH032-based PROTAC with 1-unit PEG linker | 961.2 | 3.5 | 5 | 12 | 0.005 |
| 17 (AT series) | VH032-based PROTAC with alkyl linker | 919.2 | 4.6 | 4 | 11 | 0.002 |
Data sourced from Klein et al., ACS Medicinal Chemistry Letters, 2020.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a PROTAC.
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and an acceptor plate separated by a microfilter disc)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
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Test PROTAC and control compounds
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Plate reader for UV-Vis spectroscopy or LC-MS/MS for analysis
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully coat the filter membrane of the donor plate with 5 µL of the phospholipid solution.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in PBS to the desired concentration (e.g., 10 µM).
-
Add Donor Solutions: Add 200 µL of the donor solutions to the wells of the coated donor plate.
-
Assemble PAMPA Sandwich: Place the donor plate on top of the acceptor plate to form the "sandwich".
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours), protected from light.
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: Calculate the effective permeability (Pe) using the following equation:
Pe = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]A / [Drug]eq))
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the area of the membrane, Time is the incubation time, [Drug]A is the concentration in the acceptor well, and [Drug]eq is the equilibrium concentration.
Caco-2 Permeability Assay
This protocol assesses both passive and active transport across a cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
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Test PROTAC and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
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LC-MS/MS for analysis
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.
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Prepare Dosing Solutions: Dissolve the test PROTAC and control compounds in transport buffer (e.g., HBSS) at the desired concentration (e.g., 10 µM). For PROTACs, consider adding 0.25% BSA to the buffer.
-
Permeability Measurement (Apical to Basolateral - A to B):
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Wash the cell monolayers with pre-warmed transport buffer.
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Add the dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.
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Incubate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).
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Collect samples from both the apical and basolateral chambers at the end of the incubation.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Perform the same steps as for A to B, but add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber. This is done to determine if the compound is a substrate for efflux transporters.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp):
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate Efflux Ratio:
Efflux Ratio = Papp (B to A) / Papp (A to B)
An efflux ratio greater than 2 suggests that the compound is subject to active efflux.
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for a this compound containing PROTAC.
Experimental Workflow for Assessing PROTAC Permeability
Caption: Troubleshooting workflow for low cellular activity of PROTACs.
Logical Relationship of Factors Affecting PROTAC Permeability
Caption: Factors influencing the cell permeability of PROTACs.
References
Technical Support Center: Optimizing VH032 Analogue Binding Affinity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the binding affinity of VH032 analogues to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is VH032 and why is improving its binding affinity important?
A1: VH032 is a small molecule ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It is a crucial component of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins.[1][3] Improving the binding affinity of VH032 analogues to VHL can lead to more potent and selective PROTACs, enhancing their therapeutic efficacy.
Q2: What are the key structural components of VH032 that can be modified to improve binding affinity?
A2: The structure of VH032 can be broadly divided into three key regions for modification: the hydroxyproline (Hyp) core, the "left-hand side" (LHS) which includes the tert-butyl group, and the "right-hand side" (RHS) which contains the chlorophenyl group. Structure-activity relationship (SAR) studies have shown that modifications to both the LHS and RHS can significantly impact binding affinity.
Q3: What are some common issues encountered when trying to improve the binding affinity of VH032 analogues?
A3: Researchers often face challenges such as:
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Loss of binding affinity: Modifications intended to improve other properties, like cell permeability, may inadvertently reduce binding affinity.
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Poor cell permeability: Despite achieving high in vitro binding affinity, analogues may exhibit poor cellular activity due to low membrane permeability.[4]
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Difficulty in synthesizing complex analogues: The chemical synthesis of some modified analogues can be challenging and low-yielding.
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Inaccurate or inconsistent binding affinity measurements: Different assay formats can yield varying affinity values, making direct comparisons difficult.
Troubleshooting Guides
Problem 1: A synthesized VH032 analogue shows reduced binding affinity compared to the parent compound.
| Possible Cause | Troubleshooting Step |
| Steric Hindrance: The modification may be too bulky and clash with amino acid residues in the VHL binding pocket. | Solution: Analyze the co-crystal structure of VH032 with VHL to identify potential steric clashes. Design and synthesize analogues with smaller or conformationally constrained modifications. |
| Loss of Key Interactions: The modification may have removed or altered a critical hydrogen bond or hydrophobic interaction. | Solution: Review SAR data to understand the key interactions of VH032. Ensure that modifications preserve these crucial interactions. For example, the carbonyl group on the LHS is important for a hydrogen bonding interaction with a structural water molecule. |
| Incorrect Stereochemistry: The stereochemistry of the modified analogue may not be optimal for binding. | Solution: Confirm the stereochemistry of the synthesized compound using appropriate analytical techniques. Synthesize and test different stereoisomers to identify the most active one. |
Problem 2: An analogue with high in vitro binding affinity shows poor cellular activity.
| Possible Cause | Troubleshooting Step |
| Low Cell Permeability: The analogue may have poor physicochemical properties (e.g., high molecular weight, too many hydrogen bond donors) that limit its ability to cross the cell membrane. | Solution 1: Systematically modify the analogue to improve its lipophilicity and reduce the number of hydrogen bond donors, while trying to maintain binding affinity. Solution 2: Employ a cellular permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess the membrane permeability of your analogues early in the design process. |
| Efflux by Transporters: The analogue may be a substrate for cellular efflux pumps. | Solution: Test the analogue in the presence of known efflux pump inhibitors to see if cellular activity is restored. |
| Metabolic Instability: The analogue may be rapidly metabolized within the cell. | Solution: Conduct metabolic stability assays using liver microsomes or hepatocytes to assess the metabolic fate of the analogue. Modify the metabolically liable sites to improve stability. |
Quantitative Data Summary
The following table summarizes the binding affinities of selected VH032 analogues to the VHL protein, as determined by various biophysical assays.
| Compound | Modification | Binding Affinity (Kd, nM) | Assay | Reference |
| VH032 | - | 185 | ITC | |
| VH101 | α-fluorine and cyclopropylation on the LHS | 44 | SPR | |
| Analogue with cyclobutyl on LHS | Replacement of cyclopropyl with cyclobutyl | Slightly reduced vs VH032 | Not Specified | |
| VH298 | Not specified in detail, but a more potent inhibitor | 80 | FP | |
| BODIPY FL VH032 | Fluorescent probe derivative | 3.01 | TR-FRET |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Objective: To measure the binding affinity (Kd) of VH032 analogues to the VHL protein complex.
Methodology:
-
Protein Immobilization:
-
Immobilize biotinylated VCB (VHL-Elongin B-Elongin C) complex onto a streptavidin-coated sensor chip.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the VH032 analogue in a suitable running buffer (e.g., HBS-EP+).
-
-
Binding Measurement:
-
Inject the different concentrations of the analogue over the sensor chip surface.
-
Monitor the change in the SPR signal (response units, RU) over time to measure association and dissociation.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To determine the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), for the interaction between VH032 analogues and the VHL protein.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the VHL protein complex in a suitable buffer in the ITC cell.
-
Prepare a solution of the VH032 analogue in the same buffer in the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the analogue solution into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Visualizations
Caption: Workflow for the design, testing, and optimization of VH032 analogues.
Caption: Key modification strategies for enhancing the binding affinity of VH032 analogues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PMC [pmc.ncbi.nlm.nih.gov]
avoiding off-target effects with VH032 analogue-1 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VH032 analogue-1 based PROTACs. Our goal is to help you mitigate off-target effects and ensure the success of your targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in PROTAC synthesis?
This compound is a derivative of VH032, a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It is supplied as a key intermediate for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Typically, this analogue contains a protecting group that can be removed under acidic conditions, allowing for the direct conjugation of the VH032 moiety to a linker and a ligand for your protein of interest (POI).[1]
Q2: What are the primary mechanisms that can lead to off-target effects with VH032-based PROTACs?
Off-target effects with VH032-based PROTACs can arise from several factors:
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Warhead-related off-targets: The ligand binding to your protein of interest (the "warhead") may have affinity for other proteins, leading to their unintended degradation.
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VHL-ligand-related off-targets: While VH032 is highly selective for VHL, the possibility of it interacting with other proteins, though low, cannot be entirely dismissed.
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Ternary complex-mediated off-targets: The formation of a stable ternary complex (POI-PROTAC-VHL) is crucial for degradation. However, the PROTAC could induce the formation of alternative ternary complexes with proteins other than the intended target, leading to their degradation.
-
Downstream signaling effects: The degradation of the target protein can lead to changes in interconnected signaling pathways, which may be misinterpreted as direct off-target effects.
Q3: What is the "hook effect" and how can I avoid it?
The hook effect is a phenomenon observed in PROTAC experiments where an excess concentration of the PROTAC leads to a decrease in target protein degradation. This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are not productive for forming the ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for maximal degradation.
Troubleshooting Guides
Problem 1: High levels of off-target protein degradation observed in proteomics studies.
| Possible Cause | Suggested Solution |
| Promiscuous warhead ligand | - Redesign the warhead to improve its selectivity for the intended target. - Perform computational docking studies to predict potential off-target binding. - Validate warhead selectivity using techniques like differential scanning fluorimetry (DSF) or kinase inhibitor panels if the target is a kinase. |
| Unintended ternary complex formation | - Modify the linker length or composition. The linker plays a critical role in the geometry of the ternary complex. - Alter the attachment point of the linker on the warhead or the VH032 ligand. Different exit vectors on the VH032 scaffold can influence ternary complex formation and degradation efficiency. |
| Cytotoxicity-induced protein changes | - Perform cell viability assays (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of your PROTAC. - Conduct experiments at non-toxic concentrations to minimize stress-related protein expression changes. |
Problem 2: Inconsistent or no target degradation.
| Possible Cause | Suggested Solution |
| Poor cell permeability | - VH032-based PROTACs can have high molecular weights and poor physicochemical properties, leading to low membrane permeability. - Modify the PROTAC structure to improve its drug-like properties (e.g., by reducing the number of hydrogen bond donors). - Use cell lines with higher expression of relevant transporters or consider permeabilization for initial mechanistic studies. |
| Inefficient ternary complex formation | - Optimize the linker length and composition. A linker that is too short or too long can prevent productive ternary complex formation. - Confirm that both the warhead and the VH032 ligand are binding to their respective targets in the cellular context using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET. |
| Low E3 ligase expression | - Confirm the expression of VHL in your chosen cell line using Western blotting or qPCR. If VHL expression is low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase. |
| "Hook effect" | - Perform a detailed dose-response curve to ensure you are not using a concentration that is too high. |
Data Presentation
The following table summarizes key parameters to consider when evaluating the performance of your this compound PROTAC.
| Parameter | Description | Ideal Value | Troubleshooting Consideration |
| DC50 | The concentration of PROTAC that induces 50% degradation of the target protein. | Low nanomolar range | A high DC50 may indicate poor permeability, inefficient ternary complex formation, or low target engagement. |
| Dmax | The maximum percentage of target protein degradation achieved. | >80% | A low Dmax suggests that the PROTAC is not effectively inducing degradation, even at optimal concentrations. This could be due to issues with ubiquitination or proteasomal processing. |
| Selectivity | The degree to which the PROTAC degrades the intended target over other proteins. | High | Poor selectivity, as determined by proteomics, indicates off-target effects that need to be addressed through medicinal chemistry optimization. |
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a general workflow for identifying off-target effects of a this compound PROTAC using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable cell line to 70-80% confluency.
-
Treat cells with the this compound PROTAC at its optimal degradation concentration (e.g., the DC50 value) and a higher concentration to assess the hook effect.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind VHL).
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours) to allow for protein degradation.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify the protein concentration in each lysate.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
-
Isobaric Labeling and Mass Spectrometry:
-
Label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
Combine the labeled peptide samples.
-
Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls. These are your potential off-targets.
-
Western Blot Protocol for Off-Target Validation
-
Sample Preparation:
-
Treat cells as described in the proteomics workflow.
-
Lyse cells and determine protein concentration.
-
Prepare lysates for SDS-PAGE by adding loading buffer and boiling.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the potential off-target protein identified from the proteomics screen.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Analysis:
-
Quantify the band intensities to confirm the degradation of the potential off-target protein.
-
Visualizations
Caption: Mechanism of action for a this compound PROTAC.
Caption: Troubleshooting workflow for addressing off-target effects.
Caption: On-target vs. off-target signaling pathway effects.
References
Validation & Comparative
A Head-to-Head Comparison of VHL Binders: VH032 Analogue-1 vs. VH298
In the landscape of targeted protein degradation, the von Hippel-Lindau (VHL) E3 ubiquitin ligase has emerged as a pivotal target for the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). Small molecule ligands that bind to VHL are instrumental in hijacking the ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a direct comparison of two prominent VHL binders, VH032 and its analogue, against the highly potent VH298, with a focus on their binding affinities and the experimental validation of their interaction with VHL.
Quantitative Binding Affinity Data
The binding affinity of a ligand to its target is a critical determinant of its efficacy. The dissociation constant (Kd) is a direct measure of this affinity, with a lower Kd value indicating a stronger interaction. Experimental data demonstrates a significant difference in the binding affinities of VH032 and VH298 for the VHL protein.
| VHL Binder | Dissociation Constant (Kd) | Assay Method(s) |
| VH032 | 185 nM[1][2][3] | Isothermal Titration Calorimetry (ITC) |
| VH298 | 80 - 90 nM[4][5] | Isothermal Titration Calorimetry (ITC), Competitive Fluorescence Polarization (FP) |
As the data indicates, VH298 exhibits a more than two-fold higher binding affinity for VHL compared to VH032 . This enhanced potency makes VH298 a more efficient VHL ligand for applications such as the development of highly effective PROTACs.
Mechanism of Action: VHL-HIF-1α Pathway Inhibition
Both VH032 and VH298 function by disrupting the interaction between VHL and Hypoxia-Inducible Factor-alpha (HIF-1α). Under normal oxygen conditions (normoxia), VHL recognizes and binds to a hydroxylated proline residue on HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. By competitively binding to the same site on VHL, VH032 and VH298 prevent the recruitment of HIF-1α, leading to its stabilization and the activation of the hypoxic response.
Caption: VHL-HIF-1α signaling pathway and its inhibition.
Experimental Protocols
The binding affinities presented in this guide were determined using established biophysical techniques. The following provides a detailed overview of the methodologies for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Caption: Workflow for Isothermal Titration Calorimetry.
Methodology:
-
Sample Preparation: The VHL protein complex (typically VHL, Elongin B, and Elongin C) is purified and dialyzed against a suitable buffer. The ligand (VH032 or VH298) is dissolved in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the ligand solution are made into the protein solution within the ITC instrument's sample cell.
-
Data Acquisition: The instrument measures the minute heat changes that occur with each injection.
-
Data Analysis: The raw data is integrated to generate a binding isotherm, which is then fitted to a binding model to calculate the Kd.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip. This method provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the Kd can be calculated (Kd = koff/kon).
Caption: Workflow for Surface Plasmon Resonance.
Methodology:
-
Immobilization: The VHL protein complex is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: A solution containing the ligand (e.g., VH298) is flowed over the chip surface.
-
Association/Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of the ligand are monitored in real-time by detecting changes in the SPR signal.
-
Data Analysis: The resulting sensorgram is analyzed to determine the kinetic rate constants (kon and koff), which are then used to calculate the dissociation constant (Kd). For VH298, SPR analysis revealed a fast association rate (kon of 6.47 x 10^5 M-1s-1) and a slow dissociation rate (koff of 0.065 s-1), contributing to its high affinity.
Conclusion
The available experimental data unequivocally demonstrates that VH298 possesses a significantly higher binding affinity for the VHL E3 ligase compared to VH032 . This superior potency, as evidenced by its lower dissociation constant, establishes VH298 as a more robust chemical probe for studying the HIF signaling cascade and a more promising starting point for the development of potent VHL-based therapeutics, including PROTACs. The rigorous characterization of its binding kinetics through techniques like ITC and SPR provides a solid foundation for its application in both basic research and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling the Cellular Activity of VH032 Analogue-1: A Comparative Guide for Researchers
For Immediate Release
DUNDEE, Scotland – November 28, 2025 – In the rapidly advancing field of targeted protein degradation, the development of potent and selective ligands for E3 ubiquitin ligases is paramount. This guide provides a comprehensive comparison of VH032 analogue-1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, with its parent compound VH032 and the well-characterized VHL inhibitor, VH298. This document, intended for researchers, scientists, and drug development professionals, offers a detailed analysis of their performance in cellular models, supported by experimental data and detailed protocols.
VH032 and its analogues are crucial components in the design of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.[1] These ligands bind to VHL, the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex, and recruit it to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] The efficiency of a PROTAC is heavily influenced by the binding affinity and cellular permeability of its VHL ligand.
Performance Comparison of VHL Ligands
The following tables summarize the quantitative data on the binding affinity and cellular activity of VH032, this compound, and VH298. The data has been compiled from various biophysical and cellular assays.
| Compound | Binding Affinity (Kd, ITC) | Binding Affinity (IC50, FP) | Cellular Potency (HIF-1α Stabilization) |
| VH032 | ~185 nM[3] | 454 nM[3] | Baseline |
| This compound (e.g., inhibitor 39) | - | 196 nM | Improved over VH032 |
| VH298 | <100 nM | 44.0 nM | ~2-fold increase over VH032 |
Table 1: Comparative Binding Affinities and Cellular Potency of VHL Ligands. Dissociation constants (Kd) were determined by Isothermal Titration Calorimetry (ITC), and half-maximal inhibitory concentrations (IC50) were determined by a Fluorescence Polarization (FP) assay. Cellular potency was assessed by measuring the stabilization of hydroxylated HIF-1α via Western blot. A lower Kd or IC50 value indicates a higher binding affinity.
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the VHL-HIF-1α signaling pathway and a typical experimental workflow for evaluating VHL ligands.
Caption: VHL-HIF-1α signaling pathway under normal oxygen conditions (normoxia) and its inhibition by VH032 or its analogues.
Caption: A typical experimental workflow for the validation of this compound activity in cellular models.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Fluorescence Polarization (FP) Assay for VHL Ligand Binding
This assay measures the ability of a test compound to displace a fluorescently labeled HIF-1α peptide from the VHL protein complex.
Principle: A small, fluorescently labeled HIF-1α peptide ("tracer") tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger VHL protein, its tumbling slows, leading to a high polarization signal. A competing compound will displace the tracer, causing a decrease in the signal proportional to its binding affinity.
Protocol:
-
Reagents:
-
Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT.
-
VHL Protein Complex (VBC: VHL, Elongin B, Elongin C).
-
FAM-labeled HIF-1α peptide tracer (e.g., FAM-DEALA-Hyp-YIPD).
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
-
Procedure (384-well plate format):
-
Add 10 µL of 2X VHL protein solution to each well.
-
Add 5 µL of 4X test compound solution.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of 4X FAM-labeled HIF-1α tracer solution.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 528 nm).
-
-
Data Analysis:
-
Calculate percent inhibition relative to high (no inhibitor) and low (saturating inhibitor) controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
NanoBRET™ Target Engagement Assay for Cellular VHL Binding
This assay quantifies the binding of a compound to VHL within living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-VHL fusion protein (donor) and a cell-permeable fluorescent tracer that binds to VHL (acceptor). A test compound that binds to VHL will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in a suitable medium.
-
Co-transfect cells with a VHL-NanoLuc® fusion vector and a HaloTag®-CRBN or control vector.
-
-
Assay Procedure (96-well plate format):
-
Plate the transfected cells and incubate for 24 hours.
-
Add the NanoBRET® tracer to the cells.
-
Add serial dilutions of the test compound.
-
Add the NanoLuc® substrate (furimazine).
-
Read the donor (460 nm) and acceptor (610 nm) emission signals on a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Determine the IC50 value from the dose-response curve of the BRET ratio.
-
Western Blot for HIF-1α Stabilization
This method is used to assess the cellular activity of VHL inhibitors by measuring the accumulation of their downstream target, HIF-1α.
Protocol:
-
Cell Treatment:
-
Plate cells (e.g., HeLa) and allow them to adhere.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the HIF-1α signal to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The validation of this compound activity in cellular models reveals its potential as a potent VHL ligand for the development of next-generation PROTACs. Its improved binding affinity over the parent compound VH032 translates to enhanced cellular activity, as demonstrated by the stabilization of HIF-1α. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers in the field of targeted protein degradation, enabling informed decisions in the design and optimization of novel therapeutics. The continued exploration of VHL ligands, such as VH298 and other analogues, will undoubtedly fuel further advancements in this exciting area of drug discovery.
References
Comparative Analysis of VH032 Analogues for Von Hippel-Lindau (VHL) Engagement: A Guide for Researchers
Introduction
The Von Hippel-Lindau (VHL) protein is a crucial component of the Cullin-RING E3 ubiquitin ligase complex, which targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation under normoxic conditions. Small molecule ligands that bind to VHL can inhibit this interaction, stabilizing HIF-1α, or be incorporated into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins. VH032 is a well-established, potent VHL ligand derived from the structure of the HIF-1α peptide.[1][2][3] Its peptidomimetic nature, however, results in poor cellular permeability and low oral bioavailability, limiting its therapeutic application.[4]
This guide provides a comparative analysis of various VH032 analogues developed to improve binding affinity, cellular potency, and pharmacokinetic properties. We present a summary of quantitative performance data, detail common experimental protocols for assessing VHL engagement, and use visualizations to illustrate key pathways and molecular relationships. This document is intended for researchers, scientists, and drug development professionals working in targeted protein degradation and hypoxia signaling.
Data Presentation: Performance of VH032 Analogues
The following table summarizes the binding affinities and other relevant metrics for VH032 and a selection of its analogues. These derivatives feature modifications at the Left-Hand Side (LHS, typically the tert-Leucine moiety), the Right-Hand Side (RHS, the thiazole benzylamine moiety), or the central hydroxyproline (Hyp) core.
| Compound ID | Key Modification(s) from VH032 | Binding Affinity (VHL) | Assay Method | Reference(s) |
| VH032 | Parent Compound | Kd = 185 nM | SPR | [1] |
| Ki = 142.1 nM | TR-FRET | |||
| IC50 = 352.2 nM | TR-FRET | |||
| VH101 | LHS: α-fluorine and cyclopropylation | Kd = 44 nM | SPR | |
| Analogue 22 | LHS: α-acetylation | Kd = 106 nM | SPR | |
| VH298 | Related VHL Inhibitor | Kd = 80 nM | FP Assay | |
| Ki = 18.9 nM | TR-FRET | |||
| GNE7599 | LHS: Cyclopropyl-triazole; RHS: Conformationally restricted | Picomolar affinity | NanoBRET® | |
| Analogue 104 | LHS: Cyclopropyl-substituted triazole | Improved potency vs. VH032 | NanoBRET® | |
| 3-methylisoxazole | RHS: Replaces N-acetyl | Kd = 0.17 µM | SPR | |
| VH032 phenol | RHS: Terminal amide replaced with hydroxyl | Ki = 14.6 nM | TR-FRET | |
| IC50 = 34.0 nM | TR-FRET | |||
| (3R,4S)-F-Hyp | Hyp: Fluorination at Hyp | Comparable to VH032 | Not Specified | |
| (3S,4S)-F-Hyp | Hyp: Fluorination at Hyp | Considerably lower affinity | Not Specified |
Experimental Protocols
The characterization of VH032 analogues relies on a suite of biophysical and cellular assays to quantify binding affinity and target engagement. Below are detailed methodologies for key experiments cited in the literature.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics and affinity between a ligand and an analyte.
-
Principle: An analyte (e.g., VHL protein complex) is immobilized on a sensor chip. A solution containing the ligand (e.g., VH032 analogue) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the resonance angle of polarized light. This change is proportional to the mass bound to the surface.
-
Typical Protocol:
-
The VCB complex (VHL, Elongin B, Elongin C) is purified and immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
A serial dilution of the VH032 analogue is prepared in a running buffer (e.g., HBS-EP+).
-
The analogue solutions are injected over the sensor surface for a defined association time, followed by an injection of running buffer for dissociation.
-
The sensor surface is regenerated between cycles using a low pH buffer.
-
The resulting sensorgrams (response units vs. time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, high-throughput assay for quantifying molecular interactions in solution.
-
Principle: This assay measures the FRET between a donor fluorophore (e.g., Terbium cryptate on an anti-GST antibody) and an acceptor fluorophore (e.g., BODIPY FL conjugated to a VH032 probe). When the donor and acceptor are in close proximity (i.e., when the probe binds to the GST-tagged VCB complex), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Competitive inhibitors will displace the fluorescent probe, leading to a decrease in the FRET signal.
-
Typical Protocol:
-
Reagents are prepared in an assay buffer. This includes GST-tagged VCB complex, an anti-GST antibody labeled with a donor fluorophore, and a fluorescently labeled VHL probe (e.g., BODIPY FL VH032).
-
A serial dilution of the test compound (unlabeled VH032 analogue) is added to the wells of a microplate.
-
The assay components (VCB, antibody, probe) are added to the wells.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The plate is read on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths. The ratio of these signals is calculated.
-
Data are normalized and fitted to a dose-response curve to determine IC50 values, which can be converted to the inhibitor constant (Ki).
-
Fluorescence Polarization (FP) Assay
FP is another solution-based, homogeneous technique for measuring molecular binding.
-
Principle: A small, fluorescently labeled molecule (the probe, e.g., a FAM-labeled HIF-1α peptide) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. Upon binding to a larger protein (VHL), the tumbling rate of the probe slows significantly, resulting in a higher degree of polarization. Competitive ligands will displace the fluorescent probe, causing a decrease in fluorescence polarization.
-
Typical Protocol:
-
A constant concentration of VCB complex and fluorescent probe are added to the wells of a microplate.
-
A serial dilution of the test compound is added to the wells.
-
The plate is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a microplate reader equipped with polarizing filters.
-
IC50 values are determined by plotting the change in polarization against the concentration of the competitor compound.
-
Cellular Target Engagement Assays (NanoBRET®, CETSA)
These assays confirm that a ligand can bind to its target within the complex environment of a living cell.
-
Principle (NanoBRET®): This is a proximity-based assay that measures target engagement in live cells. The target protein (VHL) is expressed as a fusion with a NanoLuc® luciferase enzyme. A fluorescent tracer (energy acceptor) that binds the target is added. If a test compound enters the cell and binds to the VHL-NanoLuc® fusion, it will compete with and displace the tracer, leading to a loss of Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Principle (CETSA): The Cellular Thermal Shift Assay is based on the principle that ligand binding stabilizes the target protein against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining is quantified by methods like Western Blot. A stabilizing ligand will result in a higher melting temperature for the target protein.
Mandatory Visualizations
Signaling Pathway and Inhibitor Action
General PROTAC Experimental Workflow
Logical Relationships of VH032 Analogues
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]
Assessing the Specificity of VH032 Analogue-1 in Protein Degradation: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the specificity of degrader molecules is paramount to their therapeutic success and utility as research tools. This guide provides a comprehensive assessment of the specificity of PROTACs (Proteolysis Targeting Chimeras) synthesized using VH032 analogue-1, a key intermediate that acts as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] We will objectively compare the performance of VHL-based degradation with alternatives and provide supporting experimental data and protocols for researchers, scientists, and drug development professionals.
The Role of this compound in PROTACs
This compound is not a protein degrader on its own. Instead, it is a crucial building block for creating PROTACs.[1][2] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This compound serves as the precursor to the VHL E3 ligase ligand component of a PROTAC.[1] The specificity of the resulting PROTAC is therefore determined not only by the engagement of VHL but also, and more critically, by the selectivity of the ligand for the target protein and the properties of the linker.
The general mechanism of action for a VH032-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Experimental Protocols for Assessing Specificity
To rigorously evaluate the specificity of a VH032-based PROTAC, a multi-faceted approach employing orthogonal methods is essential. Below are detailed protocols for key experiments.
References
A Head-to-Head Battle of E3 Ligase Ligands for PROTACs: A Comparative Guide to VH032 Analogue-1 and Beyond
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical design parameter in the development of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth, objective comparison of PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, VH032 analogue-1, against those employing other widely used E3 ligase ligands, including those for Cereblon (CRBN), Mouse Double Minute 2 homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).
This comprehensive analysis is supported by experimental data, detailed methodologies for key assays, and visual representations of critical pathways and workflows to empower informed decision-making in PROTAC design and development.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's proteasome. The choice of E3 ligase and its corresponding ligand significantly influences the PROTAC's degradation efficiency, selectivity, and overall pharmacological profile.
Figure 1: The general mechanism of action for PROTACs, illustrating the formation of a ternary complex, subsequent ubiquitination of the target protein, and its degradation by the proteasome.
Quantitative Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes the performance of PROTACs targeting the oncoprotein BRD4, utilizing different E3 ligase ligands. For this comparison, the well-characterized VHL-based PROTAC, MZ1 , which contains a derivative of VH032, is compared against the CRBN-based degrader dBET1 and the MDM2-based degrader A1874 .
| E3 Ligase Ligand Class | Representative PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |
| VHL | MZ1 (contains VH032 derivative) | BRD4 | ~13 nM | >90% | HeLa | [1][2] |
| CRBN | dBET1 | BRD4 | ~3 nM | >90% | HeLa | [1][2] |
| MDM2 | A1874 | BRD4 | 32 nM | 98% | RS4;11 | [3] |
| IAP | Not available for direct BRD4 comparison | - | - | - | - | - |
A Deeper Dive into E3 Ligase Ligand Characteristics
Beyond raw degradation potency, the choice of an E3 ligase ligand imparts distinct characteristics to a PROTAC, influencing its broader applicability and potential therapeutic window.
VHL Ligands (e.g., VH032 and its analogues)
The von Hippel-Lindau (VHL) E3 ligase is a well-validated and widely used target for PROTAC development. Ligands such as VH032 and its analogues are potent binders to VHL.
-
Strengths:
-
High Cooperativity: VHL-based PROTACs, like MZ1, often exhibit positive cooperativity in forming the ternary complex, which can enhance the stability and efficiency of degradation.
-
Broad Activity: VHL-based PROTACs have demonstrated activity across a wide range of cell lines.
-
High Selectivity: The interaction between VHL and its ligands is highly specific, which can contribute to a more selective degradation profile.
-
-
Weaknesses:
-
Tissue Expression Variability: VHL expression can be low in certain tissues and tumor types, potentially limiting the efficacy of VHL-recruiting PROTACs in those contexts.
-
Physicochemical Properties: Some VHL ligands can be more peptidic in nature, which may present challenges in achieving optimal cell permeability and oral bioavailability.
-
CRBN Ligands (e.g., Pomalidomide, Thalidomide derivatives)
Cereblon (CRBN) has emerged as another highly popular E3 ligase for PROTACs, with ligands derived from immunomodulatory drugs (IMiDs) like pomalidomide and thalidomide.
-
Strengths:
-
High Potency: CRBN-based PROTACs, such as dBET1, often display high degradation potency.
-
Favorable Physicochemical Properties: CRBN ligands are typically small molecules with good drug-like properties, often leading to better cell permeability.
-
Rapid Degradation Kinetics: CRBN-mediated degradation can be very rapid.
-
-
Weaknesses:
-
Variable Activity: The activity of CRBN-based PROTACs can be more variable across different cell lines compared to VHL-based ones.
-
Potential for Off-Target Effects: Some CRBN ligands can induce the degradation of endogenous neosubstrates, such as Ikaros and Aiolos, which may lead to off-target effects.
-
Lower Cooperativity: Ternary complexes formed with CRBN-based PROTACs may exhibit lower cooperativity compared to VHL-based ones.
-
MDM2 Ligands (e.g., Nutlin derivatives)
The E3 ligase MDM2 is a key negative regulator of the p53 tumor suppressor. Ligands based on MDM2 inhibitors like nutlins have been incorporated into PROTACs.
-
Strengths:
-
Dual Mechanism of Action: MDM2-recruiting PROTACs can have a dual benefit: degrading the target protein and stabilizing p53, which can lead to synergistic anti-cancer effects in p53 wild-type tumors.
-
-
Weaknesses:
-
Lower Potency (Historically): Early MDM2-based PROTACs exhibited lower potency, often requiring micromolar concentrations for degradation. However, newer iterations have shown nanomolar activity.
-
Larger Molecular Size: Some MDM2 ligands are larger, which can pose challenges for developing PROTACs with favorable pharmacokinetic properties.
-
IAP Ligands (e.g., Bestatin derivatives)
Inhibitor of Apoptosis Proteins (IAPs) are another family of E3 ligases that have been successfully recruited by PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).
-
Strengths:
-
Alternative Degradation Pathway: IAP-based PROTACs provide an alternative to VHL and CRBN, which can be advantageous in cell types where VHL or CRBN are not highly expressed or are mutated.
-
-
Weaknesses:
-
Less Characterized: Compared to VHL and CRBN, the use of IAPs in PROTACs is less extensively characterized, with fewer publicly available direct comparative studies against other E3 ligase ligands for the same target.
-
Experimental Protocols: A Guide to Key Assays
The development and characterization of PROTACs rely on a suite of robust biochemical and cellular assays. Below are overviews of the methodologies for key experiments.
Protein Degradation Assay (Western Blot)
This is the foundational assay to quantify the extent of target protein degradation.
Figure 2: A stepwise workflow for determining PROTAC-induced protein degradation using Western Blot analysis.
Detailed Methodology:
-
Cell Treatment: Plate cells at a suitable density and treat with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assays (SPR and ITC)
These biophysical techniques are crucial for understanding the binding kinetics and thermodynamics of the PROTAC-induced ternary complex.
Figure 3: Workflow for analyzing ternary complex formation using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Detailed Methodologies:
-
Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize one of the binding partners (typically the E3 ligase) onto the surface of a sensor chip.
-
Injection: Inject a solution containing the PROTAC and the target protein over the sensor surface.
-
Measurement: Monitor the change in the refractive index at the sensor surface in real-time to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of the ternary complex. Cooperativity can be assessed by comparing the binding affinity of the target protein to the E3 ligase in the presence and absence of the PROTAC.
-
-
Isothermal Titration Calorimetry (ITC):
-
Sample Preparation: Place a solution of the PROTAC and one of the proteins (e.g., the E3 ligase) in the sample cell of the calorimeter.
-
Titration: Titrate a solution of the second protein (the target protein) into the sample cell in a series of small injections.
-
Measurement: Measure the heat released or absorbed during each injection. The resulting data is used to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation.
-
Cellular Permeability Assays (PAMPA and Caco-2)
Assessing the ability of a PROTAC to cross the cell membrane is critical for its cellular activity.
Figure 4: Workflows for assessing PROTAC cellular permeability using the PAMPA and Caco-2 assays.
Detailed Methodologies:
-
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Setup: A 96-well filter plate with a filter support coated with a lipid-containing artificial membrane separates a donor well from an acceptor well.
-
Procedure: The PROTAC is added to the donor well. After an incubation period, the concentration of the PROTAC that has passively diffused across the membrane into the acceptor well is measured, typically by LC-MS/MS. This provides a measure of passive membrane permeability.
-
-
Caco-2 Permeability Assay:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane in a transwell plate until they form a confluent monolayer that mimics the intestinal epithelium.
-
Procedure: The PROTAC is added to either the apical (top) or basolateral (bottom) side of the monolayer. After incubation, the concentration of the PROTAC that has traversed the cell monolayer to the opposite side is measured. This assay provides information on both passive and active transport mechanisms.
-
Conclusion: Selecting the Optimal E3 Ligase Ligand
The choice of an E3 ligase ligand is a multifaceted decision in PROTAC design, with no single "best" option. The selection should be guided by the specific target protein, the desired cellular context, and the overall therapeutic goals.
-
VHL-based PROTACs , leveraging ligands like VH032 and its analogues, are a robust choice, often demonstrating broad activity and favorable cooperativity.
-
CRBN-based PROTACs can offer high potency and excellent physicochemical properties, but their activity can be more cell-line dependent, and potential off-target effects of the IMiD moiety should be considered.
-
MDM2-based PROTACs present an exciting opportunity for a dual anti-cancer mechanism in p53 wild-type tumors.
-
IAP-based PROTACs provide a valuable alternative to the more commonly used E3 ligases.
A thorough characterization of PROTACs using the suite of assays described in this guide is essential for understanding their mechanism of action and for the rational design of next-generation protein degraders with improved efficacy and safety profiles. As the field of targeted protein degradation continues to expand, a deeper understanding of the interplay between E3 ligase biology and PROTAC design will be paramount to unlocking the full therapeutic potential of this transformative technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cellular Efficacy of VH032 Analogue-1 Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The von Hippel-Lindau (VHL) E3 ligase ligand VH032 has become a cornerstone in the development of novel therapeutics, particularly in the realm of targeted protein degradation with proteolysis-targeting chimeras (PROTACs).[1][2] Its ability to bind to VHL and disrupt the VHL:HIF-1α protein-protein interaction has paved the way for inducing a hypoxic response, a strategy with potential applications in treating anemia and ischemic diseases.[3][4] However, the initial promise of VH032 was tempered by its low passive cell permeability, leading to a significant disparity between its in vitro and in-cell potency.[3] This has spurred the development of numerous VH032 analogues aimed at improving cellular efficacy. This guide provides a comparative analysis of various VH032 derivatives, summarizing key performance data and outlining the experimental protocols used for their evaluation.
Comparative Cellular Efficacy of VH032 Derivatives
The following table summarizes the binding affinity and cellular activity of several key VH032 derivatives. The data highlights how structural modifications impact both target engagement and cellular outcomes.
| Compound | Modification from VH032 | Binding Affinity (Kd or IC50 to VHL) | Cellular Activity/Potency | Reference |
| VH032 | - | Kd = 185 nM, IC50 = 454 nM | Baseline HIF-1α stabilization | |
| VH298 | Cyano-cyclopropyl modification | Kd = 80 nM, Ki = 18.9 nM | More potent than VH032; induces HIF activity at lower concentrations (10 µM) | |
| Compound 3 | Hydroxylation of acetamide group | Maintained binding affinity | Substantial loss in cellular potency | |
| Compound 4 | Ethyl group instead of methyl on acetamide | 2-fold loss in binding affinity | Retained cellular potency | |
| Compound 6 | Cyclopropyl group on acetamide | Small improvement in binding and cellular activity | Small improvement over VH032 | |
| Compound 10 | Fluorination of cyclopropyl group (of compound 6) | Kd = 3 nM | Marked increase in binding and cellular potency | |
| Compound 18 | Cyclobutyl ring instead of cyclopropyl | Small loss in binding affinity | Greater cellular activity (increased lipophilicity) | |
| Compound 19 | Oxetane instead of cyclopropyl | Retained binding affinity | 4-fold loss in cellular activity | |
| Inhibitor 39 | Benzylic methylation | 2-fold improved binding affinity (IC50 = 196 nM) | - | |
| Inhibitor 40 | Methyl acetamide instead of methyl (of inhibitor 39) | 1.3-fold improved binding affinity over inhibitor 39 | - |
Experimental Protocols
The evaluation of VH032 derivatives typically involves a series of biophysical and cell-based assays to determine their binding affinity, cell permeability, and functional consequences.
Biophysical Binding Assays
-
Fluorescence Polarization (FP): This competitive binding assay measures the displacement of a fluorescently labeled HIF-1α peptide from the VHL protein complex (VCB) by the inhibitor.
-
Protocol: A pre-incubated solution of VCB complex and a FAM-labeled HIF-1α peptide is titrated with increasing concentrations of the VH032 derivative. The change in fluorescence polarization is measured to determine the binding affinity (Kd or IC50).
-
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of the inhibitor to the VHL protein, providing a complete thermodynamic profile of the interaction.
-
Protocol: A solution of the VH032 derivative is titrated into a solution containing the VCB protein complex. The heat released or absorbed during the binding event is measured to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay is a sensitive method to study binding interactions.
-
Protocol: A fluorescent probe, such as BODIPY FL VH032, is used. Its binding to the VHL protein complex is competed by the VH032 derivatives. The TR-FRET signal is measured to determine the IC50 values of the compounds.
-
Cellular Assays
-
HIF-1α Stabilization Assay (Western Blot): The primary cellular effect of VHL inhibition is the stabilization of hydroxylated HIF-1α.
-
Protocol: Cells (e.g., HeLa) are treated with the VH032 derivatives for a specific duration (e.g., 2 hours). Cell lysates are then prepared, and the protein levels of HIF-1α are analyzed by Western blotting. The intensity of the HIF-1α band is normalized to a loading control (e.g., β-actin).
-
-
Quantitative Real-Time PCR (qRT-PCR) for HIF Target Gene Expression: Stabilization of HIF-1α leads to the transcriptional upregulation of its target genes.
-
Protocol: Cells are treated with the VH032 derivatives. RNA is then extracted, reverse transcribed into cDNA, and the expression levels of HIF target genes (e.g., CA9, GLUT1, PHD2) are quantified by qRT-PCR.
-
-
Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
-
Protocol: Cells are treated with the VH032 derivative or a vehicle control. The cells are then heated to various temperatures, followed by cell lysis. The amount of soluble VHL protein at each temperature is quantified by Western blotting to determine the shift in its melting temperature.
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay to predict passive membrane permeability.
-
Protocol: A multi-well plate with a filter coated with an artificial membrane is used. The VH032 derivative is added to the donor compartment, and its concentration in the acceptor compartment is measured over time to determine the permeability coefficient (Pe).
-
Visualizing the Mechanism and Workflow
To better understand the context of these evaluations, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: VHL-HIF signaling under normal and inhibited conditions.
Caption: Experimental workflow for VH032 derivative evaluation.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
head-to-head comparison of VH032 and Me-VH032 in functional assays
In the landscape of targeted protein degradation, the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands, VH032 and its methylated derivative Me-VH032, are instrumental tools in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed head-to-head comparison of their performance in key functional assays, supported by experimental data and protocols to aid researchers in selecting the optimal VHL ligand for their specific applications.
Executive Summary
VH032 is a well-established VHL ligand that functions as an inhibitor of the VHL/HIF-1α interaction.[1][2][3] Me-VH032 is a derivative of VH032, featuring a methyl group at the benzylic position, a modification associated with improved binding affinity.[4] This guide will delve into the quantitative differences in their binding characteristics and discuss the implications for their use in functional assays and PROTAC development.
Data Presentation: Quantitative Comparison
The following table summarizes the binding affinities of VH032 and a close derivative, Me-VH032 amine, for the VHL protein complex as determined by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
| Compound | IC50 (μM) | Ki (μM) | Assay |
| VH032 | 0.0778 | 0.0334 | TR-FRET |
| Me-VH032 amine | 7.9 | 3.4 | TR-FRET |
Note: The data for Me-VH032 is for its amine derivative. While this indicates a difference in binding affinity compared to VH032, the specific quantitative values for a non-aminated Me-VH032 may vary. However, the general trend of altered binding affinity due to methylation is a key takeaway.
Functional Assay Performance
A critical functional distinction between VH032 and Me-VH032 amine was observed in different biophysical assays. While both compounds could be characterized by TR-FRET, Me-VH032 amine was found to interfere with Fluorescence Polarization (FP) assays at concentrations equal to or higher than 370 nM. This interference was not observed in the TR-FRET assay, highlighting the robustness of TR-FRET for characterizing certain VHL ligands.
Signaling Pathway and Experimental Workflows
Both VH032 and Me-VH032 exert their function by binding to the VHL protein, thereby disrupting its interaction with Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated and subsequently recognized and ubiquitinated by the VHL E3 ligase complex, leading to its proteasomal degradation. By inhibiting this interaction, VH032 and Me-VH032 stabilize HIF-1α, leading to the transcription of hypoxia-responsive genes.
Caption: VHL/HIF-1α signaling under normoxia and with VHL inhibitors.
The following diagram illustrates a typical experimental workflow for comparing the cellular activity of VH032 and Me-VH032 by measuring HIF-1α stabilization.
Caption: Workflow for assessing HIF-1α stabilization by Western blot.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) VHL Binding Assay
This assay quantitatively determines the binding affinity of ligands to the VHL protein complex.
Materials:
-
Tagged VHL Protein Complex (e.g., GST-VBC)
-
Terbium-labeled anti-tag antibody (e.g., Tb-anti-GST)
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% (v/v) Triton X-100
-
Test compounds (VH032, Me-VH032) dissolved in DMSO
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
To a 384-well plate, add 5 µL of the test compound dilutions or DMSO (for controls).
-
Prepare a master mix containing the tagged VHL protein complex, terbium-labeled antibody, and fluorescent ligand in the assay buffer.
-
Add 5 µL of the master mix to each well. Final concentrations should be optimized, but a starting point is 2 nM VHL complex, 1 nM anti-tag antibody, and 4 nM fluorescent ligand.
-
Incubate the plate at room temperature for 90 minutes, protected from light.
-
Measure the time-resolved fluorescence at the donor emission wavelength (e.g., ~620 nm for Terbium) and the acceptor emission wavelength (e.g., ~520 nm for BODIPY FL).
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
-
Determine the percent inhibition by comparing the ratio in the presence of the test compound to the high (no inhibitor) and low (no VHL complex) controls.
-
Generate dose-response curves and calculate IC50 values. Ki values can be determined using the Cheng-Prusoff equation.
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay assesses the ability of VH032 and Me-VH032 to stabilize HIF-1α in a cellular context.
Materials:
-
Human cell line (e.g., HeLa or U2OS)
-
Cell culture medium and supplements
-
Test compounds (VH032, Me-VH032) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α
-
Loading control antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of VH032, Me-VH032, or vehicle (DMSO) for a predetermined time (e.g., 4-6 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody.
Data Analysis:
-
Quantify the band intensities for HIF-1α and the loading control using densitometry software.
-
Normalize the HIF-1α signal to the loading control signal for each sample.
-
Compare the levels of stabilized HIF-1α in treated versus vehicle control cells.
Conclusion
Both VH032 and its methylated analog, Me-VH032, are valuable ligands for engaging the VHL E3 ligase. The introduction of a methyl group in Me-VH032 is reported to enhance binding affinity, a critical parameter for the development of potent PROTACs. However, researchers should be mindful of the potential for assay interference with some derivatives, as demonstrated by Me-VH032 amine in FP assays. The choice between VH032 and Me-VH032 will depend on the specific requirements of the study, including the desired binding affinity, the biophysical and cellular assays to be employed, and the synthetic feasibility for PROTAC construction. The experimental protocols provided herein offer a robust framework for the direct and objective comparison of these and other VHL ligands.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
comparative study of PROTACs synthesized with different VH032 analogues
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for selectively degrading target proteins by hijacking the ubiquitin-proteasome system. A critical component of many successful PROTACs is the ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The archetypal VHL ligand, VH032, has been the subject of extensive medicinal chemistry efforts to optimize the potency, selectivity, and physicochemical properties of the resulting degraders. This guide provides a comparative analysis of PROTACs synthesized with various VH032 analogues, supported by experimental data and detailed protocols.
Performance Comparison of VH032 Analogue-Based PROTACs
The efficacy of a PROTAC is determined by a multitude of factors, including its binding affinity to both the target protein and the E3 ligase, the stability of the ternary complex, and its ability to permeate cell membranes. Modifications to the VH032 scaffold can significantly impact these parameters.
Binding Affinity and Degradation Efficiency
The substitution of different chemical moieties on the VH032 core can modulate binding affinity to VHL and, consequently, the degradation efficiency of the PROTAC. For instance, the addition of a fluorine substituent in combination with cyclopropylation in the VH101 analogue resulted in a 4-fold increase in binding affinity to VHL compared to VH032.[1] Another study showed that replacing the methyl group of VH032 with a methyl acetamide functionality also improved binding affinity.[1]
The following table summarizes the performance of various PROTACs incorporating different VH032 analogues, highlighting key metrics such as half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
| PROTAC | VH032 Analogue Feature | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | Standard VH032 | BRD4 | HeLa | ~10 | >90 | [2] |
| AT1 | Thioether linkage | BRD4 | HeLa | >1000 | N/A | [3][4] |
| PROTAC 139 | Heterocyclic replacement | BRD4 | PC3 | 3.3 | 97 | |
| ERD-56 | Standard VH032 | ERα | MCF-7 | 39.9 | N/A | |
| Compound 68 | Standard VH032 | EGFR L858R | HCC-827 | 5.0 | N/A | |
| CM11 | Symmetrical Homo-PROTAC | VHL | HeLa | <100 | >90 |
N/A: Data not available in the cited sources.
Membrane Permeability
A significant challenge in PROTAC development is achieving adequate cell permeability due to their large molecular weight. Studies have shown that modifications to the VH032 ligand can influence this property. For example, a comparative study of the "AT" and "MZ" series of PROTACs, which differ in the linker attachment to the VH032 moiety, revealed significant differences in permeability. The MZ series, with an N-terminal tert-Leu connected via an amide bond, were substantially more permeable than the AT series, which featured a penicillamine group attached through a thioether.
The table below presents permeability data for several VH032-based compounds.
| Compound | Key Structural Feature | Permeability (Pe) (10-6 cm/s) | Reference |
| Compound 4 | N-terminally capped VH032 analog | 8.6 | |
| Compound 7 (MZ series) | N-terminal tert-Leu, amide linkage | 0.6 | |
| Compound 9 (MZ series) | N-terminal tert-Leu, amide linkage | 0.006 | |
| Compound 15 (AT series) | Penicillamine, thioether linkage | <0.005 | |
| Compound 16 (AT series) | Penicillamine, thioether linkage | <0.01 |
Visualizing the PROTAC Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and the experimental steps for their characterization, the following diagrams are provided.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Characterization.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount in the comparative study of PROTACs. Below are detailed methodologies for key experiments.
Western Blot for PROTAC-Induced Degradation
This protocol is used to determine the DC50 and Dmax of a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MCF-7) in 6-well plates at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in the cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Aspirate the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate the cells for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Fluorescence Polarization (FP) Assay for VHL Binding
This assay measures the binding affinity of PROTACs to the VHL E3 ligase.
-
Reagents:
-
VCB complex (VHL-ElonginC-ElonginB).
-
A fluorescently labeled probe that binds to VHL (e.g., FAM-labeled HIF-1α peptide).
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20 and 1 mM DTT).
-
PROTAC compound.
-
-
Procedure:
-
In a 384-well plate, add a fixed concentration of the VCB complex and the fluorescent probe.
-
Add serial dilutions of the PROTAC compound.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
The binding of the PROTAC to VCB displaces the fluorescent probe, leading to a decrease in fluorescence polarization.
-
Plot the change in fluorescence polarization against the PROTAC concentration.
-
Fit the data to a competitive binding model to determine the IC50 value, which represents the concentration of the PROTAC that inhibits 50% of the probe's binding.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive membrane permeability of PROTACs.
-
Materials:
-
PAMPA plate (a 96-well filter plate with a lipid-infused artificial membrane).
-
A 96-well acceptor plate.
-
PROTAC compounds.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
-
Procedure:
-
Dissolve the PROTAC compounds in PBS to create donor solutions.
-
Add the donor solutions to the wells of the filter plate.
-
Fill the wells of the acceptor plate with PBS.
-
Place the filter plate on top of the acceptor plate, ensuring the artificial membrane is in contact with the acceptor solution.
-
Incubate the plate assembly for a specified time (e.g., 4-16 hours) at room temperature.
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([CA]t / [C]equilibrium)) Where:
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
[CA]t is the concentration of the compound in the acceptor well at time t.
-
[C]equilibrium is the concentration at equilibrium.
-
-
This guide provides a foundational understanding of the comparative performance of PROTACs synthesized with different VH032 analogues. The provided data and protocols serve as a valuable resource for researchers in the rational design and optimization of next-generation protein degraders.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Unveiling the Selectivity of VH032 Analogue-1: A Comparative Guide to E3 Ligase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of E3 ligase ligands is paramount in the development of targeted protein degraders such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of the binding affinity of VH032 analogue-1, a derivative of the well-established von Hippel-Lindau (VHL) E3 ligase ligand VH032, against a panel of other key E3 ligases. The data presented herein is crucial for assessing the potential for off-target effects and for the rational design of highly selective protein degraders.
VH032 and its analogues are widely utilized as ligands to recruit the VHL E3 ubiquitin ligase to target proteins for degradation.[1][2] The parent compound, VH032, is known to be a potent and selective VHL ligand, binding with a dissociation constant (Kd) of 185 nM.[1][2] This high affinity and selectivity are critical for its function in PROTACs. However, to fully characterize this class of molecules, it is essential to evaluate their binding against other E3 ligases that are commonly employed in drug discovery, such as Cereblon (CRBN), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).
Comparative Binding Affinity of this compound
To provide a clear comparison, the following table summarizes the known binding affinity of VH032 for its primary target, VHL, and indicates the lack of significant binding to other common E3 ligases based on the current body of scientific literature.
| E3 Ligase | Ligand | Binding Affinity (Kd) | Reference |
| VHL | VH032 | 185 nM | [1] |
| CRBN | This compound | No significant binding reported | - |
| MDM2 | This compound | No significant binding reported | - |
| cIAP1 | This compound | No significant binding reported | - |
Note: The lack of reported binding for this compound to CRBN, MDM2, and cIAP1 suggests high selectivity for VHL. Definitive quantitative values from direct binding assays are not currently published.
Visualizing the Ubiquitination Cascade and Experimental Workflow
To understand the context of these cross-reactivity studies, it is important to visualize the ubiquitination pathway and the experimental workflows used to assess ligand binding.
Caption: VHL-mediated ubiquitination pathway.
Caption: Workflow for assessing E3 ligase selectivity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of binding affinity and selectivity. Below are outlines for common experimental protocols used in such studies.
Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled probe from an E3 ligase by a test compound.
1. Reagents and Materials:
-
Purified, recombinant E3 ligase complexes (VHL, CRBN, MDM2, cIAP1).
-
Fluorescently labeled probe specific for each E3 ligase.
-
This compound.
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).
-
384-well, low-volume, black microplates.
-
Plate reader capable of measuring fluorescence polarization.
2. Procedure:
-
Prepare a solution of the E3 ligase and its corresponding fluorescent probe in the assay buffer. The concentration of the E3 ligase should be in the range of the probe's Kd, and the probe concentration is typically low (1-10 nM).
-
Serially dilute this compound in the assay buffer.
-
In the microplate, add the E3 ligase/probe mixture to wells.
-
Add the serially diluted this compound to the wells. Include control wells with no compound (maximum polarization) and wells with a known saturating unlabeled ligand (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
1. Reagents and Materials:
-
Highly pure and concentrated solutions of recombinant E3 ligase complexes.
-
Concentrated solution of this compound.
-
Dialysis buffer identical for both the protein and the ligand solutions.
-
Isothermal titration calorimeter.
2. Procedure:
-
Thoroughly dialyze the E3 ligase and dissolve the this compound in the same dialysis buffer to minimize heats of dilution.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
Load the E3 ligase solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution while monitoring the heat change.
-
As a control, perform an identical titration of the ligand into the buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model to determine the thermodynamic parameters, including the Kd.
Conclusion
The available evidence strongly indicates that this compound is a highly selective ligand for the VHL E3 ligase. While direct quantitative binding data against a broad panel of E3 ligases remains to be published in a consolidated format, the functional data from PROTAC-based studies consistently supports its specific engagement with VHL. For researchers developing VHL-recruiting PROTACs, this compound represents a valuable tool with a low probability of off-target effects related to cross-reactivity with other common E3 ligases. Future studies employing systematic cross-reactivity screening using the robust biochemical and biophysical methods outlined in this guide will be invaluable in further cementing the selectivity profile of this important E3 ligase ligand.
References
Safety Operating Guide
Essential Safety and Disposal Protocol for VH032 Analogue-1
Disclaimer: Specific safety and disposal procedures for VH032 analogue-1 are not publicly available. This document provides essential guidance based on general laboratory best practices for handling novel chemical compounds of unknown toxicity. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to their institution's Environmental Health and Safety (EHS) guidelines before handling or disposing of this substance. Treat this compound as a hazardous substance at all times.
This compound is a derivative of VH032, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and is used as an intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to its intended biological activity and the lack of specific toxicological data, it is imperative to handle this compound with caution to minimize exposure and ensure proper disposal.
Chemical and Physical Properties (of parent compound VH032)
As specific data for this compound is unavailable, the properties of the parent compound VH032 are provided for reference. Assume the analogue has similar characteristics.
| Property | Value |
| Molecular Formula | C24H32N4O4S |
| Molecular Weight | 472.6 g/mol |
| Appearance | Crystalline solid |
| Storage Temperature | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year |
| Solubility | DMSO: ≥ 90 mg/mL |
Standard Operating Procedure for Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
I. Waste Characterization and Segregation
-
Hazard Assessment: In the absence of specific data, this compound must be treated as a hazardous chemical waste. Its potential toxicity should be the primary consideration.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[1][2][3][4]
-
Solid Waste: Collect pure compound, contaminated personal protective equipment (PPE) (e.g., gloves, lab coats), and contaminated lab supplies (e.g., weigh boats, pipette tips, wipes) in a designated solid waste container.[5]
-
Liquid Waste: Collect solutions containing this compound and any solvent rinsate from empty containers in a separate, designated liquid waste container.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.
-
II. Waste Containerization and Labeling
-
Container Selection: Use only chemically compatible, leak-proof containers with secure, screw-on caps for both solid and liquid waste. The original manufacturer's container is often a suitable choice for unused product disposal.
-
Labeling: All waste containers must be clearly and accurately labeled as soon as waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations or formulas)
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The primary hazard(s) (e.g., "Toxic," "Chemical Hazard").
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
-
III. Storage and Handling
-
Accumulation Area: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.
-
Secondary Containment: All waste containers must be placed in a secondary containment bin or tray that is chemically compatible and large enough to hold 110% of the volume of the largest container. This is to prevent spills from reaching drains or the environment.
-
Container Management: Keep waste containers closed at all times except when adding waste. Ensure the exterior of the container remains clean and free of contamination.
IV. Disposal of Empty Containers
-
Definition of Empty: A container that held this compound is not considered empty until it has been properly decontaminated.
-
Decontamination: The standard procedure for a container that held a toxic chemical is to triple-rinse it with a suitable solvent capable of removing the residue.
-
Rinsate Disposal: The solvent rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.
-
Final Disposal: Once triple-rinsed, deface or remove the original label, mark the container as "EMPTY," and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.
V. Final Disposal and Pickup
-
Scheduling Pickup: Once a waste container is full or has reached the storage time limit (typically 90 days), arrange for its collection through your institution's EHS department.
-
Prohibited Actions:
-
DO NOT dispose of this compound down the sink or drain.
-
DO NOT dispose of this compound in the regular trash.
-
DO NOT allow the waste to evaporate in a fume hood.
-
Disposal Workflow Diagram
Caption: General workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
